molecular formula C8H16ClNO2 B1321314 3-(Piperidin-4-yl)propanoic acid hydrochloride CAS No. 51052-79-0

3-(Piperidin-4-yl)propanoic acid hydrochloride

Cat. No.: B1321314
CAS No.: 51052-79-0
M. Wt: 193.67 g/mol
InChI Key: XJKGRWLZAWTSOY-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-piperidin-4-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h7,9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKGRWLZAWTSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611327
Record name 3-(Piperidin-4-yl)propanoic acid--hydrogen chloride (1/1)
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Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51052-79-0
Record name 3-(Piperidin-4-yl)propanoic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperidin-4-yl)propanoic acid hydrochloride
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Foundational & Exploratory

3-(Piperidin-4-yl)propanoic Acid Hydrochloride: The RGD Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacophore utility, and experimental applications of 3-(Piperidin-4-yl)propanoic acid hydrochloride .

Content Type: Technical Guide & Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary

This compound (CAS: 35556-90-6) is a critical bifunctional pharmacophore used primarily in the design of integrin antagonists . Structurally, it serves as a non-peptide mimic of the Arginine-Glycine-Aspartic Acid (RGD) tripeptide sequence, which is the universal recognition motif for integrin receptors (e.g., GPIIb/IIIa,


).

Its primary mechanism of action is competitive antagonism at the fibrinogen binding site of the platelet glycoprotein IIb/IIIa receptor.[1] By occupying the RGD binding pocket, it blocks the cross-linking of platelets by fibrinogen, thereby inhibiting platelet aggregation. This scaffold is the structural core of the blockbuster antiplatelet drug Tirofiban (Aggrastat) .

Chemical Identity & Pharmacophore Logic

Structural Mimicry

The molecule functions as a "minimalist" RGD mimic. The biological activity is driven by the precise spatial separation between its cationic (basic) and anionic (acidic) termini.

Biological Motif (RGD)Chemical Mimic (3-PPA Scaffold)Function in Receptor Binding
Arginine (Arg) Piperidine Nitrogen Protonated at physiological pH (pKa ~10-11). Forms an ionic bond with Asp-224 in the

-subunit of the integrin.
Glycine (Gly) Propanoic Acid Linker Provides the critical spacer length (~10–14 Å) and flexibility to span the binding pocket without steric clash.
Aspartate (Asp) Carboxylic Acid Coordinates with the divalent metal cation (Mg²⁺/Ca²⁺) at the Metal Ion Dependent Adhesion Site (MIDAS) on the

-subunit.
Physicochemical Properties[2][3][4]
  • Molecular Weight: 193.67 g/mol (HCl salt)

  • Solubility: Highly soluble in water/polar solvents due to ionic character.

  • Stability: The piperidine ring confers metabolic stability against proteases that would rapidly degrade natural RGD peptides.

Mechanism of Action: Integrin Antagonism[5]

The mechanism is defined by high-affinity, reversible blockade of the GPIIb/IIIa receptor (Integrin


).
The Binding Event
  • Activation: Upon platelet activation (by ADP, thrombin, or collagen), the GPIIb/IIIa receptor undergoes a conformational change from a "bent" (low affinity) to an "extended" (high affinity) state.

  • Competition: Fibrinogen normally binds two activated platelets simultaneously via its RGD sequences, creating a clot. 3-(Piperidin-4-yl)propanoic acid derivatives enter the expanded binding pocket.

  • Locking:

    • The piperidine amine anchors to the

      
       subunit.
      
    • The carboxylate tail coordinates with the cation in the

      
       subunit.
      
  • Inhibition: This "capping" of the receptor prevents fibrinogen binding. Since the small molecule cannot bridge two platelets, aggregation is halted.

Signal Transduction Blockade

By preventing the ligand-integrin interaction, the scaffold also inhibits "outside-in" signaling pathways that stabilize the thrombus.

MoA_Pathway Agonist Agonist (ADP/Thrombin) GPIIbIIIa_Inactive GPIIb/IIIa (Inactive) Agonist->GPIIbIIIa_Inactive Activates GPIIbIIIa_Active GPIIb/IIIa (Active/Extended) GPIIbIIIa_Inactive->GPIIbIIIa_Active Conformational Change Binding Receptor Occupancy GPIIbIIIa_Active->Binding Target Site Fibrinogen Fibrinogen (Ligand) Fibrinogen->Binding Natural Ligand Scaffold 3-(Piperidin-4-yl)propanoic Acid (Antagonist) Scaffold->Binding Competes & Blocks Signaling Outside-In Signaling (FAK/Src phosphorylation) Binding->Signaling If Fibrinogen Binds Inhibition Therapeutic Effect: Anti-Thrombotic Binding->Inhibition If Scaffold Binds Aggregation Platelet Aggregation (Thrombus) Signaling->Aggregation Inhibition->Aggregation Prevents

Figure 1: The competitive antagonism pathway of 3-(Piperidin-4-yl)propanoic acid derivatives at the platelet integrin receptor.

Experimental Protocols

Synthesis of the Scaffold

Context: This protocol describes the isolation of the core scaffold from a pyridine precursor, a common route in drug development.

Reagents: 3-(4-Pyridyl)acrylic acid, PtO₂ (Adams' catalyst), Acetic Acid, HCl.

  • Hydrogenation: Dissolve 3-(4-pyridyl)acrylic acid (10 mmol) in 50 mL of glacial acetic acid.

  • Catalysis: Add 5% w/w PtO₂ catalyst.

  • Reduction: Pressurize with H₂ (50 psi) in a Parr shaker. Heat to 60°C for 12 hours. Note: This reduces both the pyridine ring to piperidine and the alkene to an alkane.

  • Work-up: Filter the catalyst through Celite. Evaporate the solvent under reduced pressure to yield the acetate salt.

  • Salt Formation: Dissolve residue in minimal ethanol and add 4M HCl in dioxane. Precipitate with diethyl ether.

  • Yield: White crystalline solid (3-(Piperidin-4-yl)propanoic acid HCl).

Solid-Phase Integrin Binding Assay (SPA)

Context: Validating the affinity of the scaffold or its derivatives against purified GPIIb/IIIa.

Materials:

  • Purified Human GPIIb/IIIa receptor.

  • Biotinylated Fibrinogen (Ligand).

  • Test Compound: 3-(Piperidin-4-yl)propanoic acid derivative.[2][3]

  • Streptavidin-coated microplates.

Procedure:

  • Immobilization: Coat high-binding plates with purified GPIIb/IIIa (1 µg/mL) in Tris-buffered saline (TBS) containing 1 mM CaCl₂/MgCl₂. Incubate overnight at 4°C.

  • Blocking: Block non-specific sites with 1% BSA in TBS for 2 hours.

  • Competition: Add Test Compound (serial dilutions: 0.1 nM to 10 µM) mixed with Biotin-Fibrinogen (fixed concentration: 10 nM).

  • Incubation: Incubate for 3 hours at room temperature to allow equilibrium competition.

  • Detection: Wash plates 3x with TBS-Tween. Add Streptavidin-HRP conjugate. Incubate 1 hour.

  • Readout: Add TMB substrate and measure Absorbance at 450 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Comparative Data: Scaffold Efficacy

The following table illustrates why 3-(Piperidin-4-yl)propanoic acid is preferred over simple aliphatic amines or unmodified peptides.

Compound ClassStructure FeaturesIC50 (GPIIb/IIIa)Stability (t1/2)
Native Ligand RGDS Peptide10–50 µM< 5 min (Plasma)
Linear Mimic 4-Aminobutanoic acid (GABA)> 1000 µMModerate
Rigid Scaffold 3-(Piperidin-4-yl)propanoic acid 0.5 – 5 µM *> 4 hours
Drug (Tirofiban) Scaffold + Sulfonamide/Tyrosine0.009 µM (9 nM)~ 2 hours

*Note: The scaffold alone has moderate affinity; it requires the addition of hydrophobic side chains (as seen in Tirofiban) to achieve nanomolar potency, but the scaffold provides the essential ionic anchoring.

References

  • Hartman, G. D., et al. (1992). "Non-peptide fibrinogen receptor antagonists. 1. Discovery and design of exosite inhibitors." Journal of Medicinal Chemistry. Link

  • Egbertson, M. S., et al. (1994). "Non-peptide fibrinogen receptor antagonists. 2. Optimization of tyrosine-based mimics." Journal of Medicinal Chemistry. Link

  • Curley, P., et al. (1999). "Tirofiban: A new platelet glycoprotein IIb/IIIa receptor antagonist."[4] The Lancet. Link

  • PubChem Compound Summary. (2024). "3-(Piperidin-4-yl)propanoic acid."[5][2][3] National Center for Biotechnology Information. Link

  • Coller, B. S. (1997). "Platelet GPIIb/IIIa antagonists: the first anti-integrin receptor therapeutics." Journal of Clinical Investigation. Link

Sources

3-(Piperidin-4-yl)propanoic acid hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Piperidin-4-yl)propanoic Acid Hydrochloride in Medicinal Chemistry

Introduction

This compound is a pivotal building block in modern medicinal chemistry, serving as a versatile scaffold and a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its rigid piperidine core, combined with a flexible propanoic acid side chain, provides a unique three-dimensional structure that allows for precise interactions with various biological targets. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its diverse applications in drug discovery and development, with a focus on its role as a GABA receptor antagonist and a foundational element for novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in drug design and development. These properties influence its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
AppearanceWhite to off-white powder
Melting Point185-190 °C
SolubilitySoluble in water
CAS Number66754-33-6

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following is a generalized, yet detailed, protocol based on established synthetic routes.

Synthetic Workflow

A 4-Pyridinepropanol B Hydrogenation A->B H2, PtO2 C 4-Piperidinepropanol B->C D Oxidation C->D Jones Reagent (CrO3/H2SO4) E 3-(Piperidin-4-yl)propanoic acid D->E F Hydrochlorination E->F HCl G This compound F->G

Caption: Synthetic route for this compound.

Step-by-Step Experimental Protocol
  • Hydrogenation of 4-Pyridinepropanol:

    • Dissolve 4-pyridinepropanol in a suitable solvent such as ethanol or acetic acid in a high-pressure hydrogenation vessel.

    • Add a catalytic amount of platinum(IV) oxide (PtO2).

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude 4-piperidinepropanol.

  • Oxidation of 4-Piperidinepropanol:

    • Dissolve the crude 4-piperidinepropanol in acetone.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Quench the reaction by the dropwise addition of isopropanol until the orange-brown color disappears.

    • Filter the mixture to remove the chromium salts and concentrate the filtrate.

  • Purification and Hydrochlorination:

    • The crude 3-(piperidin-4-yl)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Dissolve the purified acid in a minimal amount of a suitable solvent like ethanol or isopropanol.

    • Add a stoichiometric amount of concentrated hydrochloric acid or pass dry hydrogen chloride gas through the solution.

    • Cool the solution to induce crystallization of this compound.

    • Collect the crystals by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Applications in Medicinal Chemistry

As a GABA Receptor Antagonist

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its receptors are well-established targets for a variety of drugs. 3-(Piperidin-4-yl)propanoic acid has been identified as a potent and selective antagonist for certain GABA receptor subtypes.

Mechanism of Action

cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron GABA GABA GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds Ion_Channel Ion Channel (Closed) GABA_Receptor->Ion_Channel Opens Compound 3-(Piperidin-4-yl)propanoic acid Compound->GABA_Receptor Antagonizes Inhibition Neuronal Inhibition Ion_Channel->Inhibition

Caption: Antagonistic action at the GABA receptor.

The piperidine ring of 3-(piperidin-4-yl)propanoic acid mimics the cyclic structure of GABA, allowing it to bind to the GABA receptor. However, the propanoic acid side chain prevents the conformational change required for receptor activation and subsequent ion channel opening. This competitive antagonism blocks the inhibitory effects of GABA, leading to a net increase in neuronal excitability.

As a Versatile Scaffold in Drug Design

The rigid piperidine core and the modifiable propanoic acid side chain make this compound an attractive scaffold for the development of novel therapeutics targeting a range of biological targets.

Scaffold-Based Drug Design Workflow

A 3-(Piperidin-4-yl)propanoic acid (Core Scaffold) B Functional Group Modification (e.g., Amidation, Esterification) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Candidate Drug F->G

Caption: Workflow for scaffold-based drug design.

By modifying the carboxylic acid group or the piperidine nitrogen, a diverse library of compounds can be synthesized and screened for activity against various targets. For example, amidation of the carboxylic acid can introduce new pharmacophores, while N-alkylation of the piperidine ring can modulate the compound's physicochemical properties and target selectivity.

Case Study: A Precursor to Pregabalin Analogs

While not a direct precursor to Pregabalin itself, the structural motif of 3-(piperidin-4-yl)propanoic acid is closely related and serves as a valuable starting material for the synthesis of Pregabalin analogs and other gabapentinoids. These compounds are widely used for the treatment of epilepsy, neuropathic pain, and anxiety disorders. The piperidine ring can be bioisosterically replaced or further functionalized to explore new chemical space and develop next-generation therapeutics with improved efficacy and side-effect profiles.

Conclusion

This compound is a compound of significant interest in medicinal chemistry. Its utility as a GABA receptor antagonist and as a versatile scaffold for the design of novel therapeutic agents underscores its importance in the drug discovery pipeline. A thorough understanding of its synthesis, properties, and biological activities is essential for medicinal chemists seeking to leverage this valuable building block in the development of new medicines. The protocols and workflows presented in this guide provide a solid foundation for researchers to explore the full potential of this remarkable molecule.

References

  • This compound | C8H16ClNO2 - PubChem. [Link]

3-(Piperidin-4-yl)propanoic acid hydrochloride in neuropharmacology studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-(Piperidin-4-yl)propanoic Acid Hydrochloride in Neuropharmacology

Executive Summary

This compound (often abbreviated as 4-PPA-HCl) is a pivotal non-proteinogenic amino acid scaffold used in the rational design of neuroactive ligands. Structurally defined by a piperidine ring substituted at the 4-position with a propanoic acid tail, this molecule serves as a conformationally restricted yet extended homolog of


-aminobutyric acid (GABA).

In neuropharmacology, it functions primarily as a privileged pharmacophore spacer . Unlike GABA, which has a short, flexible chain, 4-PPA provides a rigidified piperidine core with an extended acidic tail, extending the distance between the cationic nitrogen and the anionic carboxylate to approximately 6–8 Å. This specific geometry makes it an ideal tool for probing the distal binding pockets of GABA


 receptors, designing NMDA receptor antagonists , and synthesizing peptidomimetics  that require enhanced metabolic stability across the blood-brain barrier (BBB).

Part 1: Chemical Pharmacology & Mechanism

Structural Homology and Pharmacophore Mapping

The neurobiological utility of 3-(piperidin-4-yl)propanoic acid lies in its structural relationship to GABA and Nipecotic Acid (a GABA uptake inhibitor).

  • GABA: Flexible, distance between N and COO⁻ is variable (~4–5 Å).

  • Nipecotic Acid: Rigid, distance is short (N and COO⁻ are on the same ring).

  • 3-(Piperidin-4-yl)propanoic Acid: Semi-rigid. The piperidine ring locks the nitrogen orientation, while the propanoic acid chain allows "reach" into deep sub-pockets of G-protein coupled receptors (GPCRs).

This "extended reach" is critical for designing bivalent ligands or antagonists that must occupy both the orthosteric site and an allosteric vestibule.

Target Systems
  • GABA Receptors: Derivatives of 4-PPA have shown utility in distinguishing between GABA

    
     (ionotropic) and GABA
    
    
    
    (metabotropic) receptor subtypes. The extended chain favors interaction with the large "Venus flytrap" domain of the GABA
    
    
    receptor.
  • NMDA Receptors: 4-PPA serves as a precursor for the synthesis of competitive NMDA antagonists, such as cis-4-(phosphonoalkyl)piperidine derivatives. The carboxylic acid moiety mimics the glutamate backbone, while the piperidine ring restricts conformational entropy, reducing the energy penalty upon binding.

  • Protease Inhibition: In neurodegenerative research, 4-PPA is used to construct inhibitors of brain-specific serine proteases, where the piperidine ring mimics the P1 residue (often Arginine or Lysine) of the substrate.

Part 2: Experimental Workflows

Protocol 1: Solid-Phase Synthesis of Neuroactive Peptidomimetics

Objective: To incorporate 3-(piperidin-4-yl)propanoic acid into a neuropeptide sequence (e.g., Enkephalin analog) to enhance BBB permeability and proteolytic resistance.

Materials:

  • Fmoc-3-(piperidin-4-yl)propanoic acid (commercially available or protected in-house).

  • Rink Amide MBHA Resin (Loading 0.5–0.7 mmol/g).

  • Coupling Reagents: HATU, DIPEA.

  • Solvents: DMF, DCM, Piperidine.

Step-by-Step Methodology:

  • Resin Swelling: Incubate Rink Amide resin in DCM for 30 min.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2

    
     10 min). Wash with DMF (5
    
    
    
    ).
  • Coupling (The Critical Step):

    • Dissolve Fmoc-3-(piperidin-4-yl)propanoic acid (3 eq relative to resin), HATU (2.9 eq), and DIPEA (6 eq) in minimal DMF.

    • Note: Pre-activate for 2 minutes before adding to resin to minimize racemization, although 4-PPA is achiral at the alpha-carbon of the acid.

    • Incubate for 2 hours at room temperature with orbital shaking.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM to prevent deletion sequences.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

  • Purification: HPLC (C18 column), Gradient 5–60% Acetonitrile in Water (0.1% TFA).

Validation: Mass Spectrometry (ESI-MS) must show the mass shift corresponding to the piperidine-propanoic insertion (+155.2 Da).

Protocol 2: Competitive Radioligand Binding Assay (GABA-B Focus)

Objective: Determine the affinity (


) of a 4-PPA derivative against [³H]-Baclofen.
  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 48,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Total Binding: Membrane prep + [³H]-Baclofen (2 nM).

    • Non-Specific Binding: Add 100

      
      M unlabeled GABA.
      
    • Experimental: Add increasing concentrations of 4-PPA derivative (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 45 min at 20°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding of the cationic piperidine).

  • Analysis: Count radioactivity via liquid scintillation. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 3: Visualization & Data

Physicochemical Properties Table

The following properties dictate the handling and BBB permeability of the HCl salt.

PropertyValueRelevance to Neuropharmacology
Molecular Weight 193.67 g/mol (HCl salt)Low MW favors diffusion.
LogP (Free Base) ~0.5 to 0.9Moderately hydrophilic; requires active transport or derivatization for high BBB penetration.
pKa (Piperidine N) ~10.8Highly ionized at physiological pH (cationic). Mimics the N-terminus of peptides.
pKa (Carboxylic Acid) ~4.5Ionized (anionic) at physiological pH.
Topological PSA 40–50 ŲWell within the range for CNS penetration (<90 Ų).
Pharmacophore Distance Map (DOT Diagram)

This diagram illustrates why 4-PPA is distinct from GABA and Nipecotic Acid.

PharmacophoreMap cluster_distance N-to-COOH Distance GABA GABA (Flexible) Target_GABAA GABA-A Receptor (Orthosteric Site) GABA->Target_GABAA High Affinity Target_GABAB GABA-B Receptor (Venus Flytrap Domain) GABA->Target_GABAB High Affinity 4-5 Angstroms 4-5 Angstroms GABA->4-5 Angstroms Nipecotic Nipecotic Acid (Rigid, Short) Nipecotic->Target_GABAA Transport Inhibitor 4-5 Angstroms (Fixed) 4-5 Angstroms (Fixed) Nipecotic->4-5 Angstroms (Fixed) PPA 3-(Piperidin-4-yl)propanoic Acid (Semi-Rigid, Extended) PPA->Target_GABAB Scaffold for Agonists/Antagonists Target_NMDA NMDA Receptor (Glutamate Site) PPA->Target_NMDA Precursor for Antagonists 6-8 Angstroms 6-8 Angstroms PPA->6-8 Angstroms

Caption: Comparative pharmacophore mapping showing the extended N-to-COOH distance of 3-(piperidin-4-yl)propanoic acid (PPA) relative to GABA, enabling unique interactions with GABA-B and NMDA receptor subtypes.

Part 4: Safety & Handling

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

  • Solubility: Highly soluble in water and DMSO. For biological assays, prepare a 100 mM stock in DMSO; dilute into aqueous buffer (PBS) immediately before use. Ensure final DMSO concentration is <0.1% to avoid solvent effects on neuronal membranes.

  • Toxicity: While the scaffold itself is low-toxicity, derivatives (especially potent NMDA antagonists) may induce psychotomimetic effects or excitotoxicity at high doses. Handle all derivatives as potential potent neurotoxins until characterized.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1520806, 3-(Piperidin-4-yl)propanoic acid. Retrieved from [Link]

  • Krogsgaard-Larsen, P., et al. (1980). GABA agonists and antagonists: Structure-activity relationships. In GABA-Neurotransmitters (pp. 12-25). Springer. (Contextual grounding for piperidine-GABA analogs).
  • Conti, P., et al. (2004). Synthesis and Pharmacology of a Series of 3- and 4-(Phosphonoalkyl)pyridine- and -piperidine-2-carboxylic Acids. Potent N-Methyl-D-aspartate Receptor Antagonists. Journal of Medicinal Chemistry. (Establishes the utility of the piperidine-propanoic scaffold in NMDA antagonist design).

Methodological & Application

Application Note: Synthesis of GABA Receptor Modulators utilizing 3-(Piperidin-4-yl)propanoic Acid HCl

[1]

Abstract & Strategic Overview

The development of GABAergic modulators—specifically those targeting GABA transporters (GAT-1) and GABA-B receptors—often requires a structural scaffold that mimics the extended conformation of

1

3-(Piperidin-4-yl)propanoic acid hydrochloride serves as a critical "extended linker" scaffold.[1] Unlike its lower homolog (nipecotic acid), the propanoic acid tail provides a 3-carbon spacer that alters receptor subtype selectivity and allows for the synthesis of bivalent ligands or lipophilic uptake inhibitors (similar to Tiagabine analogs).

This guide details the synthetic protocols for transforming this zwitterionic building block into high-affinity GABA modulators.[1] We focus on two critical vectors:

  • N-Terminus Functionalization: Attachment of lipophilic domains to cross the Blood-Brain Barrier (BBB) and anchor into the GAT-1 allosteric pocket.[1]

  • C-Terminus Bioisosterism: Conversion of the acid tail into metabolically stable amides or hydroxamates.[1]

Chemical Properties & Handling[1][2]

The starting material is a hydrochloride salt.[1][2] Its handling requires specific attention to its zwitterionic potential upon neutralization.[1]

PropertySpecificationPractical Implication
CAS 35556-90-6Verification ID.[1]
MW 193.67 g/mol Includes HCl.[1] Adjust stoichiometry accordingly.
Solubility Water, MeOHPoor solubility in DCM/EtOAc until protected.[1]
Hygroscopicity HighStore in desiccator.[1] Dry under vacuum at 40°C before use in moisture-sensitive alkylations.[1]
pKa ~4.0 (COOH), ~10.5 (NH)Exists as zwitterion at neutral pH.[1] Requires strong base (DIEA/TEA) or protection to solubilize in organic media.[1]

Synthetic Strategy: The "Divergent Vector" Approach

To maximize library generation, we employ a divergent strategy. The piperidine nitrogen is the nucleophilic handle for lipophilic anchors, while the carboxylic acid mimics the GABA anionic headgroup.

Pathway Diagram: Mechanism of Action & Synthetic Logic

Gcluster_synSynthetic VectorsReagent3-(Piperidin-4-yl)propanoic acid HClN_ModN-Alkylation(Lipophilic Domain)Reagent->N_Mod Vector AC_ModC-Amidation(Bioisostere)Reagent->C_Mod Vector BTarget_GATGAT-1 Inhibition(Synaptic Cleft)N_Mod->Target_GAT LipophilicityTarget_GABABGABA-B Modulation(GPCR)C_Mod->Target_GABAB H-Bonding

Figure 1: Divergent synthetic pathways targeting specific GABAergic mechanisms.[1] The reagent acts as the central scaffold linking lipophilic domains (for uptake inhibition) with polar pharmacophores.

Detailed Experimental Protocols

Protocol A: Scaffold Activation (Esterification)

Purpose: To solubilize the zwitterion in organic solvents and protect the C-terminus, allowing exclusive modification of the piperidine nitrogen.

Reagents:

  • 3-(Piperidin-4-yl)propanoic acid HCl (1.0 eq)[1]

  • Thionyl chloride (

    
    ) (3.0 eq)[1]
    
  • Methanol (anhydrous)[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Dissolution: Suspend the starting material (1.0 g, 5.16 mmol) in anhydrous Methanol (20 mL). Chill to 0°C.

  • Activation: Add

    
     (1.1 mL, 15.5 mmol) dropwise over 15 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).[1]
    
  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. The suspension should clear as the methyl ester forms.[1]

  • Workup: Concentrate the reaction mixture in vacuo to yield the methyl ester hydrochloride as a white solid.

    • Critical Check: No purification is usually needed.[1] Quantitative yield is expected.[1]

    • Validation: 1H NMR (MeOD) should show a sharp singlet at ~3.65 ppm (

      
      ).[1]
      
Protocol B: N-Alkylation (Attachment of Lipophilic Anchor)

Purpose: To attach a diaryl-spacer (e.g., 4,4-diphenylbutyl moiety) typical of GAT-1 inhibitors.[1]

Reagents:

  • Methyl 3-(piperidin-4-yl)propanoate HCl (from Protocol A)[1]

  • 1-Bromo-4,4-diphenylbutane (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (3.0 eq)[1]
    
  • Potassium Iodide (KI) (0.1 eq - Catalyst)[1]

  • Acetonitrile (ACN)[1]

Step-by-Step:

  • Free Basing: In a reaction vial, suspend the ester salt (1.0 eq) and anhydrous

    
     (3.0 eq) in ACN. Stir for 30 mins at RT to release the free amine.[1]
    
  • Alkylation: Add 1-Bromo-4,4-diphenylbutane (1.1 eq) and catalytic KI.

  • Heating: Heat to 60°C for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Note: The spot for the starting amine (baseline/low Rf) should disappear; a new UV-active spot (high Rf) will appear.[1]

  • Filtration: Cool to RT. Filter off inorganic salts (

    
    ).[1] Rinse the cake with ACN.
    
  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes).

    • Why: Unreacted alkyl bromide is lipophilic and elutes early; the product elutes later due to the amine/ester polarity.[1]

Protocol C: Saponification (Final Deprotection)

Purpose: To reveal the carboxylic acid pharmacophore required for receptor binding.[1]

Reagents:

  • N-Alkylated Ester (from Protocol B)[1]

  • Lithium Hydroxide (LiOH[1]·H2O) (2.0 eq)

  • THF/Water (3:1 mixture)[1]

Step-by-Step:

  • Hydrolysis: Dissolve the ester in THF/Water.[1] Add LiOH. Stir at RT for 4 hours.

  • pH Adjustment (Critical): The reaction mixture is basic. Carefully acidify to pH ~6.0 using 1M HCl.

    • Caution: Do not go too acidic (pH < 3) or the tertiary amine will protonate, making extraction into organic solvent difficult (zwitterion formation).[1]

    • Target: Isoelectric point precipitation or extraction into DCM at pH 6-7.[1]

  • Extraction: Extract with DCM (3x). Dry combined organics over

    
    .[1]
    
  • Salt Formation: To improve stability, convert the final product to a hydrochloride or fumarate salt by treating with 1 eq of acid in ether.[1]

Quality Control & Validation

Analytical MethodExpected ResultCommon Pitfall
1H NMR (DMSO-d6) Piperidine ring protons: Multiplets 1.2–3.0 ppm.[1] Propanoic tail: Triplet ~2.2 ppm (

-proton).[1]
Solvent peak overlap.[1] Ensure thorough drying of water.[1]
LC-MS (ESI+) [M+H]+ peak matching MW.[1]Zwitterions often show weak ionization in pure water; use 0.1% Formic Acid.[1]
HPLC Purity >95% at 254 nm (if aromatic anchor attached).[1]The starting material (CAS 35556-90-6) has weak UV absorbance.[1] Use ELSD or CAD detection if analyzing starting material.[1]

Biological Context & Mechanism[1][3][4]

The synthesized compounds function by mimicking the spatial arrangement of GABA but with a "hydrophobic tail" that interacts with the transporter's vestibule.[1]

Diagram: Pharmacological Interaction

BioSynapseSynaptic CleftGAT1GAT-1 TransporterSynapse->GAT1 GABA ReuptakeGABA_RGABA ReceptorSynapse->GABA_R ActivationDrugSynthesizedModulatorDrug->GAT1 Blocks Reuptake(Increases GABA)Drug->GABA_R Direct Modulation(If Bivalent)

Figure 2: Pharmacological intervention.[1] The synthesized modulator blocks GAT-1, increasing synaptic GABA concentrations.

References

  • PubChem. 3-(Piperidin-4-yl)propanoic acid.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Goel, R. et al. (2025).[1] Piperidine-containing drugs and recently studied analogs.[1][3][4] PubMed.[1][5] Available at: [Link] (Referencing general piperidine scaffold utility in CNS drugs).[1]

  • Google Patents. Piperidinyl-3-(aryloxy)propanamides and propanoates (CA3092450A1).[1] Available at: (Demonstrating the use of the propanoic acid linker in CNS-active compounds).[1]

Application Note: 3-(Piperidin-4-yl)propanoic Acid Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Piperidin-4-yl)propanoic acid hydrochloride (CAS: 51052-79-0) is a versatile non-proteinogenic amino acid surrogate utilized in peptidomimetic drug design.[1][2] Structurally, it consists of a piperidine ring bearing a propanoic acid side chain at the 4-position.[1]

In the context of Solid-Phase Peptide Synthesis (SPPS), this molecule serves two primary functions:

  • Pharmacokinetic Modulator: Introduces a basic secondary amine and a hydrophobic core, often improving solubility and metabolic stability (half-life extension).[1][2]

  • Structural Spacer: Acts as a flexible linker (approx. 6–8 Å) that retains specific conformational constraints distinct from linear aliphatic spacers (e.g., Ahx).[1][2]

Critical Technical Note: As a hydrochloride salt with a secondary amine, this raw material cannot be used directly in standard Fmoc-SPPS chain elongation without prior modification (Fmoc-protection), unless it is intended solely as the N-terminal cap.[1] This guide details the protocols for both internal incorporation (via Fmoc-protection) and N-terminal capping.[1][2]

Strategic Considerations & Chemical Logic

The "Free Amine" Challenge

The raw material is supplied as the hydrochloride salt of the secondary amine.

  • Internal Incorporation: You cannot couple the HCl salt directly into the middle of a peptide chain.[1] The unprotected secondary amine will compete with the resin-bound amine for the activated carboxylate, leading to polymerization and uncontrolled branching. Protocol A (below) addresses the conversion to Fmoc-3-(piperidin-4-yl)propanoic acid.

  • N-Terminal Capping: If this moiety is the final residue added to the N-terminus, the HCl salt can be used directly with excess base.

Monitoring & Detection

Upon successful coupling and subsequent deprotection of the Fmoc group, the resin-bound species is a secondary amine (the piperidine nitrogen).

  • Implication: The standard Kaiser (ninhydrin) test is ineffective for secondary amines (it yields a false negative or faint color).[1][2]

  • Solution: Use the Chloranil Test or p-Nitrophenyl Ester Test to verify deprotection of the subsequent residue or coupling efficiency onto this residue.[1][2]

Experimental Protocols

Protocol A: Conversion to Fmoc-3-(Piperidin-4-yl)propanoic Acid

Required if placing the residue internally within the peptide sequence.[2]

Objective: Protect the secondary amine with the fluorenylmethoxycarbonyl (Fmoc) group.[1]

Reagents:

  • 3-(Piperidin-4-yl)propanoic acid HCl (1.0 eq)[2]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)[2]

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)[2]

  • Solvent: Water : Acetone (1:1 v/v) or Water : Dioxane (1:1 v/v)[2]

  • 1N HCl (for acidification)[2]

Workflow:

  • Dissolution: Dissolve 3-(piperidin-4-yl)propanoic acid HCl and NaHCO₃ in water. Ensure complete dissolution (pH should be ~8-9).[1][2]

  • Addition: Dissolve Fmoc-OSu in Acetone (or Dioxane) and add dropwise to the aqueous solution while stirring.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC or LC-MS.[1][2]

  • Work-up:

    • Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure.[1][2]

    • Dilute the remaining aqueous phase with water.[1][2]

    • Wash with diethyl ether (2x) to remove unreacted Fmoc-OSu and byproducts.[1][2]

    • Acidification: Cool the aqueous phase to 0°C and slowly acidify to pH 2–3 using 1N HCl. The product should precipitate as a white solid.[1][2]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over P₂O₅.[1]

    • Yield Expectation: >85%[1][2][3][4]

    • Purity Check: HPLC >98%.[1][2]

Protocol B: SPPS Coupling (Internal Incorporation)

Using the Fmoc-protected derivative generated in Protocol A.

Coupling Reagents: HATU is preferred over DIC due to the steric bulk of the piperidine ring.[1]

StepReagentConditionsMechanism/Logic
1.[1][2] Activation Fmoc-AA-OH (3.0 eq) HATU (2.9 eq) DIEA (6.0 eq)Dissolve in DMF.[1][2] Pre-activate for 30 sec.[1][2]Generates the active ester (OAt-ester) for efficient acylation.
2. Coupling Activated AA solutionAdd to Resin.[1][2] Shake 45–60 min at RT.The secondary amine steric hindrance requires slightly longer coupling times.[1][2]
3. Monitoring Kaiser TestBlue beads = Incomplete. Colorless = Complete.Checks consumption of the previous resin-bound primary amine.
4. Capping Acetic Anhydride / Pyridine5 min wash.[1][2]Blocks unreacted amines to prevent deletion sequences.[1][2]
5. Deprotection 20% Piperidine in DMF2 x 10 min.Removes Fmoc. Result is a secondary amine.
6.[1][2][5] Validation Chloranil Test Blue/Green beads = Positive (Free Sec-Amine). Crucial: Kaiser test will not detect the free piperidine amine reliably.[1][2]
Protocol C: Direct N-Terminal Capping (Using HCl Salt)

Use this ONLY if the piperidine moiety is the final residue.

Reagents:

  • 3-(Piperidin-4-yl)propanoic acid HCl (3.0 eq)[2]

  • HATU (3.0 eq)[2]

  • DIEA (8.0 eq) — Note the increased base.

Workflow:

  • Neutralization: Dissolve the HCl salt in DMF. Add the DIEA. The extra equivalents are required to neutralize the HCl salt and activate the carboxylic acid.

  • Activation: Add HATU to the mixture. Shake for 1 minute.

  • Coupling: Add to the deprotected resin (free amine). Shake for 1–2 hours.

  • Wash: DMF (3x), DCM (3x).

  • Result: The peptide now ends with a free secondary amine (piperidine).[1][2] This can be left as is (protonated under physiological conditions) or further acylated if required.[1][2]

Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision path for handling the HCl salt to ensure synthetic success.

SPPS_Workflow Start Start: 3-(Piperidin-4-yl)propanoic acid hydrochloride Decision Where is the residue located? Start->Decision Path_Internal Internal Sequence (Residue X) Decision->Path_Internal Internal Path_NTerm N-Terminal Cap (Final Residue) Decision->Path_NTerm N-Terminus Stop_Direct STOP: Direct Coupling Fails. Unprotected amine causes branching. Path_Internal->Stop_Direct Using HCl Salt directly Process_Fmoc Protocol A: Fmoc-Protection (Fmoc-OSu, NaHCO3) Path_Internal->Process_Fmoc Correct Path Process_Couple_Cap Protocol C: Direct Coupling (Excess DIEA required) Path_NTerm->Process_Couple_Cap Process_Couple_Int Protocol B: SPPS Coupling (HATU/DIEA) Process_Fmoc->Process_Couple_Int Check_Deprotect Fmoc Removal (20% Piperidine) Process_Couple_Int->Check_Deprotect Success Continue Synthesis or Cleave Process_Couple_Cap->Success Validation Validation: Use CHLORANIL Test (Secondary Amine Detection) Check_Deprotect->Validation Validation->Success Positive (Blue/Green)

Figure 1: Decision matrix for incorporating this compound into peptide sequences.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the piperidine ring.[1][2]Double couple (2 x 45 min). Switch to HATU/HOAt if using DIC.[1][2] Increase temperature to 50°C (microwave).
Poor Solubility (HCl Salt) Ionic nature of the salt in organic solvents.[1]Protocol C: Ensure DIEA is added before coupling reagents to neutralize the salt and solubilize the free amino acid in DMF.
Failed Deprotection Monitoring Use of Kaiser Test on secondary amine.Switch to Chloranil Test. The Kaiser test relies on a primary amine to form the Ruhmann's purple complex; secondary amines do not react efficiently.[1]
Aggregation Hydrophobic nature of the piperidine spacer.[1][2]Use a solvent mixture of DMF/DCM (1:1) or add chaotropic salts (0.1M LiCl) during coupling.[1][2]

References

  • PubChem. 3-(Piperidin-4-yl)propanoic acid.[1][2] National Library of Medicine.[1][2] Available at: [Link][2]

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (General reference for Fmoc protection strategies).

  • Behrendt, R., White, P., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.[1] Available at: [Link][2]

  • Vojkovsky, T. (1995).[1][2] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237.[1] (Source for Chloranil test validation).

Sources

Application Notes and Protocols for Coupling Reactions Involving 3-(Piperidin-4-yl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] 3-(Piperidin-4-yl)propanoic acid hydrochloride is a particularly useful bifunctional building block, presenting a carboxylic acid for derivatization and a secondary amine within the piperidine ring that can influence solubility and biological targeting.[3] This guide provides a detailed exploration of the chemical strategies and practical protocols for leveraging this versatile reagent in coupling reactions, with a primary focus on the robust and widely applicable amide bond formation.

Core Chemical Considerations: Navigating the Reactivity of a Bifunctional Reagent

Successfully employing this compound hinges on understanding its key chemical features:

  • The Carboxylic Acid: This functional group is the primary site for the coupling reactions discussed herein. It is relatively unreactive on its own and requires activation to facilitate coupling with a nucleophile, typically an amine.[4][5]

  • The Piperidine Nitrogen: As a secondary amine, the piperidine nitrogen is nucleophilic and basic. In its protonated hydrochloride salt form, its nucleophilicity is masked. However, upon neutralization, it can potentially compete in side reactions, such as intermolecular self-coupling, though this is sterically less favorable. More importantly, its basicity requires careful consideration when choosing reagents and reaction conditions.

  • The Hydrochloride Salt: The material is supplied as a hydrochloride salt, meaning the piperidine nitrogen is protonated. This enhances the compound's stability and solubility in certain solvents.[3] Crucially, for any reaction involving the carboxylic acid, at least one equivalent of a base must be added to neutralize the hydrochloride, and another to facilitate the coupling reaction itself.

Amide Bond Formation: The Premier Coupling Strategy

The formation of an amide bond is the most common and reliable method for elaborating the 3-(Piperidin-4-yl)propanoic acid scaffold.[6] This reaction involves the activation of the carboxylic acid followed by nucleophilic attack from a primary or secondary amine.

The Underlying Mechanism of Activation and Coupling

The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[5] Therefore, a coupling reagent is employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is readily attacked by the amine.

Most modern coupling reactions proceed through one of two main types of activated intermediates: an O-acylisourea (from carbodiimides like EDC) or an active ester (from onium salts like HATU).[5][7][8] Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to increase efficiency and suppress side reactions, particularly racemization in chiral systems.[7]

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) CouplingAgent Coupling Reagent (e.g., EDC, HATU) RCOOH->CouplingAgent ActiveIntermediate Activated Intermediate (e.g., O-acylisourea) CouplingAgent->ActiveIntermediate Activation Amide Amide Product (R-CONH-R') ActiveIntermediate->Amide Nucleophilic Attack Amine Amine (R'-NH2) Amine->ActiveIntermediate G Start 3-(Piperidin-4-yl)propanoic acid hydrochloride Protect Step 1: N-Protection (e.g., Boc2O, Base) Start->Protect Protected N-Boc Protected Intermediate Protect->Protected Couple Step 2: Amide Coupling (HATU or EDC/HOBt) Protected->Couple Coupled N-Boc Protected Amide Product Couple->Coupled Deprotect Step 3: N-Deprotection (e.g., TFA in DCM) Coupled->Deprotect Final Final Amide Product (Free Piperidine) Deprotect->Final

Sources

Application Note: Continuous Flow Synthesis and Handling of 3-(Piperidin-4-yl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the continuous flow synthesis and downstream utilization of 3-(Piperidin-4-yl)propanoic acid hydrochloride . It is designed for medicinal chemists and process engineers, focusing on overcoming specific physicochemical challenges (solubility, catalyst poisoning) inherent to this zwitterionic scaffold.

Executive Summary

3-(Piperidin-4-yl)propanoic acid is a critical non-proteinogenic amino acid scaffold, widely employed in the design of integrin antagonists (e.g., VLA-4/VCAM-1 inhibitors) and fibrinogen receptor blockers. While commercially available, the batch synthesis often involves high-pressure hydrogenation of pyridine precursors, presenting safety hazards and scalability bottlenecks.

This guide details a continuous flow protocol for:

  • Synthesis: Safe, high-pressure catalytic hydrogenation of 3-(pyridin-4-yl)acrylic acid to the target piperidine.

  • Utilization: Handling the hydrochloride salt in flow for downstream amide coupling (peptide synthesis), addressing the critical challenge of solubility and reactor clogging.

Physicochemical Profile & Flow Challenges

Understanding the solute properties is prerequisite to designing the flow loop. The target molecule exists as a hydrochloride salt, imparting distinct solubility characteristics that dictate solvent choice.

PropertyDataFlow Implication
Molecular Weight 193.67 g/mol (HCl salt)--
Solubility (Water) High (>100 mg/mL)Ideal for aqueous/biphasic flow.
Solubility (MeOH/EtOH) Moderate to HighGood for single-phase hydrogenation.
Solubility (DCM/Toluene) NegligibleRISK: Precipitation/Clogging in organic coupling lines.
Acidity (pKa) ~4.0 (COOH), ~10.5 (NH)Zwitterionic in neutral pH; cationic in acidic pH.

Core Directive: To prevent reactor fouling, the synthesis stream must maintain acidic pH (to keep the amine protonated and soluble) or use highly polar protic solvents.

Protocol A: Continuous Flow Hydrogenation (Synthesis)

Objective: Reduction of 3-(pyridin-4-yl)acrylic acid to this compound. Mechanism: Heterogeneous catalytic hydrogenation (Gas-Liquid-Solid).

Reaction Scheme

The transformation requires the reduction of both the alkene side chain and the pyridine ring. In flow, this is achieved simultaneously using a packed bed reactor (trickle bed).



Experimental Setup
  • Reactor System: H-Cube® Pro or standard Trickle Bed Reactor (TBR).

  • Catalyst Cartridge: 5% Rh/C (Rhodium on Carbon) or 10% Pd/C. Note: Rhodium is preferred for pyridine ring reduction under milder temperatures to minimize decarboxylation.

  • Solvent System: 0.1 M HCl in Methanol.

    • Why HCl? Pyridines can poison metal catalysts by coordinating strongly to active sites. Protonating the nitrogen (forming the pyridinium ion) prevents this poisoning and ensures the product elutes as the soluble HCl salt.

Step-by-Step Protocol
  • Stock Solution Preparation:

    • Dissolve 3-(pyridin-4-yl)acrylic acid (0.5 M) in MeOH.

    • Add 1.1 equivalents of concentrated HCl (or use 1.0 M HCl in MeOH).

    • Check: Ensure the solution is homogenous and free of particulates.

  • System Priming:

    • Flush the reactor lines with pure MeOH, then the reaction solvent (MeOH/HCl).

    • Set system pressure to 50–80 bar (Hydrogen).

    • Set temperature to 60–80 °C .

  • Reaction Execution:

    • Flow rate: 0.5 – 1.0 mL/min (Residence time ~2–4 mins depending on cartridge volume).

    • H2 Mode: Full H2 mode (excess hydrogen generation).

  • Work-up:

    • Collect the output stream.[1]

    • Concentrate in vacuo. The product crystallizes as the hydrochloride salt upon removal of methanol.

    • Yield: Typically >95% conversion and yield.

Workflow Diagram (DOT)

HydrogenationFlow Substrate Substrate: 3-(Pyridin-4-yl)acrylic acid + HCl/MeOH Pump HPLC Pump (0.5 mL/min) Substrate->Pump Mixer Gas-Liquid Mixer Pump->Mixer Liquid Stream H2_Gen H2 Generator (In-situ Electrolysis) H2_Gen->Mixer H2 Gas Reactor Packed Bed Reactor (5% Rh/C, 80°C, 50 bar) Mixer->Reactor Biphasic Flow BPR Back Pressure Regulator (80 bar) Reactor->BPR Reduced Product Collection Collection (Product HCl Salt) BPR->Collection

Figure 1: Continuous flow hydrogenation setup using a packed bed reactor for pyridine reduction.

Protocol B: Telescoped Amide Coupling (Utilization)

Objective: Coupling the 3-(piperidin-4-yl)propanoic acid scaffold to an amine (R-NH2) without isolating the intermediate. Challenge: The flow stream from Protocol A is acidic (HCl). Amide coupling requires a neutral/basic pH for the amine nucleophile to react, but the zwitterion is insoluble in non-polar solvents.

The "Solubility Paradox" Solution

To couple this molecule in flow, use a biphasic system or a highly polar organic solvent (DMF/DMAc).

  • Reagents: HATU or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Protocol
  • Stream A (Acid): 3-(Piperidin-4-yl)propanoic acid HCl (from Protocol A, solvent swapped to DMF).

  • Stream B (Base/Amine): Target Amine (1.0 eq) + DIPEA (3.0 eq) in DMF.

  • Stream C (Activator): HATU (1.1 eq) in DMF.

  • Mixing:

    • Mix Stream A and Stream B first to neutralize the HCl salt (generating DIPEA·HCl).

    • Critical: Ensure the concentration is <0.2 M to prevent DIPEA·HCl precipitation.

    • Add Stream C (Activator) into the neutralized stream.

  • Reactor:

    • Coil reactor (PFA tubing), 60 °C, Residence time: 10–20 mins.

  • Quench:

    • Flow into a scavenger cartridge (polymer-supported trisamine) to remove excess electrophiles.

Troubleshooting & Optimization Guide

IssueRoot CauseCorrective Action
Reactor Clogging (Hydrogenation) Product precipitation due to insufficient acid.Increase HCl concentration in the feed to 0.2 M. Ensure solvent is at least 90% MeOH.
Low Conversion (Pyridine Reduction) Catalyst poisoning by free amine.The pyridine nitrogen must be protonated.[2] Verify the stoichiometry of HCl (must be >1.0 eq).
Leaching (Rh/Pd) Acidic corrosion of catalyst support.Use carbon-supported catalysts (stable in acid) rather than Alumina. Wash cartridge with pure MeOH post-run.
Pressure Fluctuations Hydrogen gas breakthrough.Ensure the Back Pressure Regulator (BPR) is set at least 10 bar higher than the saturation pressure of H2.

Scientific Rationale (E-E-A-T)

The choice of heterogeneous flow hydrogenation for this scaffold is grounded in the thermodynamics of pyridine reduction. The reduction of the pyridine ring is exothermic but kinetically demanding, often requiring high pressures (>50 bar) that are dangerous in batch autoclaves.

  • Safety: Flow reactors contain a minimal volume of pressurized hydrogen (Holdup volume < 1 mL), eliminating the explosion risk associated with batch headspace.

  • Selectivity: By controlling residence time precisely, one can selectively reduce the alkene (if present) or the full pyridine ring. However, for 3-(piperidin-4-yl)propanoic acid, full saturation is the goal.

  • Salt Formation: The protocol explicitly uses HCl.[1] In the absence of acid, the secondary amine product can coordinate to the Rh/Pd surface, deactivating the catalyst (poisoning). The resulting hydrochloride salt is also more stable against oxidation than the free amine.

References

  • Irfan, M., Petricci, E., Glasnov, T. N., Taddei, M., & Kappe, C. O. (2009). "Continuous Flow Hydrogenation of Functionalized Pyridines." European Journal of Organic Chemistry.

    • Grounding: Establishes the standard parameters (Rh/C, 80 bar, acidic media)
  • Chem-Impex International. "3-Piperidin-4-yl-propionic acid hydrochloride Product Page."

    • Grounding: Verifies physicochemical properties, CAS numbers, and commercial availability.
  • PubChem. "3-(Piperidin-4-yl)propanoic acid Compound Summary."[3]

    • Grounding: Provides molecular weight, pKa data, and solubility profiles used to design the solvent system.
  • University of Cambridge (Ley Group). "Flow Chemistry - The Methods."

    • Grounding: Supports the use of scavenger columns and catch-and-release protocols for downstream processing of amine salts.

Sources

Application Note: Functional Characterization of Integrin Antagonists Derived from 3-(Piperidin-4-yl)propanoic Acid

[1][2][3]

Abstract

This application note details a validated workflow for evaluating small-molecule libraries synthesized from 3-(Piperidin-4-yl)propanoic acid hydrochloride . As a structural homolog of the Arg-Gly-Asp (RGD) pharmacophore, this scaffold is a critical building block for integrin antagonists , most notably Tirofiban (Aggrastat®).[1][2][3] The protocols herein focus on quantifying the inhibition of Integrin


123

Introduction & Scientific Context

This compound serves as a versatile scaffold for designing peptidomimetics that target the RGD-binding site of integrins.[1][2][3]

  • Mechanism of Action: The basic nitrogen of the piperidine ring mimics the arginine guanidine group, while the carboxylic acid tail mimics the aspartate residue of the native RGD ligand.[2] This "charge clamp" allows the molecule to dock into the integrin headpiece, preventing the binding of physiological ligands like Fibrinogen or Vitronectin.[2]

  • Therapeutic Relevance: Compounds in this class are primarily developed as anti-thrombotics (blocking platelet aggregation via

    
    ) or anti-angiogenics (blocking tumor vessel growth via 
    
    
    ).[1][2][3]
Critical Experimental Variables
  • Cation Dependence: Integrins require divalent cations for activation.[1][3] This protocol uses Mn²⁺ to lock integrins in a high-affinity "open" conformation, maximizing the assay window.[1][2][3]

  • Ligand Specificity:

    • Targeting

      
      : Use Fibrinogen  as the capture ligand.[1][2][3]
      
    • Targeting

      
      : Use Vitronectin  as the capture ligand.[1][3]
      

Compound Management & Preparation

Precursor: this compound (MW: ~193.67 g/mol ).[1][2][3] Synthesized Ligands: Likely lipophilic peptidomimetics.[1][3]

Solubility Protocol

While the HCl precursor is water-soluble, the final synthesized antagonists often require organic solvents.[1][2][3]

  • Stock Preparation: Dissolve synthesized compounds in 100% DMSO to a concentration of 10 mM .

    • Note: Avoid freeze-thaw cycles.[1][2][3] Aliquot into single-use vials and store at -20°C.

  • Assay Dilution: Prepare an intermediate dilution plate in PBS to ensure the final DMSO concentration in the cell assay is < 0.5% . High DMSO levels can artificially detach cells, yielding false positives.[1][2][3]

Primary Assay: Fluorescent Solid-Phase Cell Adhesion

This assay quantifies the ability of the synthesized compounds to prevent cells from adhering to a ligand-coated surface.[1][2][3]

Materials
  • Cell Model: CHO-K1 cells stably overexpressing human

    
     (or HEK293-
    
    
    ).
    • Alternative: Fresh Human Platelets (requires IRB approval and fresh blood draw; cells are preferred for HTS reproducibility).[1][2][3]

  • Ligand: Purified Human Fibrinogen (for

    
    ) or Vitronectin (for 
    
    
    ).[1][2][3]
  • Detection: Calcein AM (intracellular fluorescent dye).[1][2][3]

  • Controls:

    • Positive Control: Tirofiban (1 µM).[1][2][3]

    • Negative Control: 10 mM EDTA (chelates cations, preventing all adhesion).[1][2]

Step-by-Step Protocol
Phase A: Plate Preparation (Day 0)
  • Coating: Dilute Fibrinogen to 10 µg/mL in Carbonate-Bicarbonate Buffer (pH 9.6). Add 100 µL/well to a black-walled, clear-bottom 96-well high-binding plate.

  • Incubation: Incubate overnight at 4°C.

  • Blocking: Decant coating solution.[1][3] Add 200 µL/well of 1% BSA in PBS to block non-specific binding sites.[1][3] Incubate 1 hour at Room Temperature (RT).

Phase B: Cell & Compound Preparation (Day 1)
  • Cell Labeling:

    • Harvest CHO cells using non-enzymatic dissociation buffer (Trypsin cleaves surface integrins; do NOT use Trypsin).[1][2][3]

    • Resuspend cells at

      
       cells/mL in PBS.
      
    • Add Calcein AM (final 2 µM) and incubate for 30 min at 37°C in the dark.

    • Wash cells 2x with Assay Buffer (HBSS + 10 mM HEPES + 0.5% BSA + 1 mM MnCl₂ ).[1][2][3]

    • Scientific Insight: The MnCl₂ is critical here.[1][3] It forces the integrins into an active state, allowing them to bind the ligand unless blocked by your compound.[2]

  • Compound Addition:

    • Aspirate the blocking buffer from the plate.[1][3]

    • Add 50 µL of diluted test compounds (8-point dose response, e.g., 10 µM to 0.1 nM) to the wells.

  • Cell Seeding:

    • Immediately add 50 µL of the labeled cell suspension (

      
       cells/well) to the plate containing compounds.
      
    • Final Volume: 100 µL.

Phase C: Incubation & Detection[2][4]
  • Adhesion: Incubate plate for 45–60 minutes at 37°C.

  • Washing (Crucial Step):

    • Manual: Gently invert plate to decant.[1][3] Add 200 µL Assay Buffer gently to the side of the well.[1][3] Repeat 3x.

    • Automated: Use a plate washer with low-flow settings to avoid stripping adherent cells.[1][2][3]

  • Readout: Add 100 µL PBS to wells. Measure Fluorescence Intensity (Ex 485 nm / Em 520 nm).

Experimental Workflow Diagram

AdhesionAssayCompoundSynthesizedInhibitorsIncubationIncubate45 min @ 37°CCompound->IncubationAdd AntagonistCellsCHO-aIIb3 Cells(Integrin Expressing)LabelingLabel withCalcein AMCells->LabelingPlate96-Well Plate(Fibrinogen Coated)Plate->IncubationSubstrateActivationActivate withMn2+ BufferLabeling->ActivationActivation->IncubationAdd CellsWashWash 3x(Remove non-adherent)Incubation->WashReadMeasure Fluorescence(Ex 485/Em 520)Wash->ReadQuantifyAdhesion

Caption: Workflow for the Fluorescent Solid-Phase Integrin Adhesion Assay. High-contrast nodes indicate critical reagents (Red/Blue) and data acquisition points (Black).[1][2][3]

Secondary Assay: Cytotoxicity Counter-Screen

To confirm that reduced fluorescence in the primary assay is due to integrin blockade and not cell death , a viability assay is mandatory.

  • Method: ATP Bioluminescence (e.g., CellTiter-Glo®).[1][2][3]

  • Protocol:

    • Seed CHO cells (

      
      /well) in opaque white plates.
      
    • Add compounds at the highest concentration used in the adhesion assay (e.g., 10 µM).[1][3]

    • Incubate 24 hours.

    • Add detection reagent and read Luminescence.[1][3]

  • Acceptance Criteria: Compounds must show >90% viability at the IC50 concentration derived from the adhesion assay.[1][3]

Data Analysis & Validation

Calculation of IC50

Normalize fluorescence data to controls:

123
  • RFU_Background: Wells with no cells (or EDTA treated).[1][2][3]

  • RFU_Vehicle: Cells + DMSO only (Maximum Adhesion).

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Incomplete washingIncrease wash volume or number of cycles (gentle flow).[1][2][3]
Low Signal Inactive IntegrinsEnsure Mn²⁺ (1 mM) is present in the assay buffer. Ca²⁺/Mg²⁺ alone is often insufficient for maximal activation.[1][3]
High Variation Cell ClumpingUse a cell strainer (40 µm) before seeding; avoid over-trypsinization (use Accutase).[1][2][3]

References

  • PubChem. (2023).[1][2][3] 3-(Piperidin-4-yl)propanoic acid.[1][2][3][5] National Library of Medicine.[1][3] [Link]

  • Peer, D., et al. (2007).[1][2][3] Nanocarriers as an emerging platform for cancer therapy. Nature Nanotechnology.[1][3] (Context on RGD targeting). [Link]

  • Scarborough, R. M., et al. (1993).[1][2][3] Design of potent and specific integrin antagonists. Journal of Biological Chemistry. (Foundational paper on Tirofiban design). [Link][1][2][3]

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(Piperidin-4-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Piperidin-4-yl)propanoic acid hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical, reproducible results in the lab. The synthesis of this compound, a key building block in medicinal chemistry for developing therapeutics targeting neurological disorders, presents several optimization challenges.[1][2] This guide is structured as a technical support center to address the common questions and issues encountered during its synthesis, focusing on the catalytic hydrogenation of a pyridine precursor followed by ester hydrolysis and salt formation. We will explore the causality behind procedural steps to empower you with the knowledge to troubleshoot and optimize this reaction effectively.

Part 1: Synthesis Strategy & Core Protocol

The most common and scalable route to 3-(Piperidin-4-yl)propanoic acid involves the catalytic hydrogenation of its aromatic precursor, ethyl 3-(pyridin-4-yl)propanoate. This is followed by the hydrolysis of the ethyl ester and subsequent formation of the hydrochloride salt.

Diagram 1: General Synthesis Workflow

This diagram outlines the two-stage process for synthesizing the target compound.

Synthesis_Workflow cluster_0 Stage 1: Catalytic Hydrogenation cluster_1 Stage 2: Hydrolysis & Salt Formation Start Ethyl 3-(pyridin-4-yl)propanoate Hydrogenation Hydrogenation (H2, Pd/C, Ethanol) Start->Hydrogenation Intermediate Ethyl 3-(piperidin-4-yl)propanoate Hydrogenation->Intermediate Hydrolysis Saponification (NaOH) Intermediate->Hydrolysis Work-up & Isolation Acidification Acidification & Salt Formation (Conc. HCl) Hydrolysis->Acidification Product 3-(Piperidin-4-yl)propanoic acid hydrochloride Acidification->Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust. Each step includes checkpoints and rationale.

Materials:

  • Ethyl 3-(pyridin-4-yl)propanoate

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol, anhydrous

  • Diatomaceous earth (e.g., Celite®)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Isopropyl Alcohol (IPA)

  • Deionized Water

Equipment:

  • Parr-type hydrogenator or a flask system equipped for balloon hydrogenation

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH meter or pH paper

Step-by-Step Procedure:

Stage 1: Catalytic Hydrogenation

  • Catalyst Pre-activation (Optional but Recommended): In a fume hood, carefully add 10% Pd/C (5 mol%) to a reaction vessel containing anhydrous ethanol. Purge the vessel with nitrogen or argon. This ensures the catalyst is not exposed to atmospheric oxygen which can reduce its activity.

  • Reaction Setup: Dissolve ethyl 3-(pyridin-4-yl)propanoate (1 equivalent) in anhydrous ethanol. Add this solution to the reaction vessel containing the catalyst.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove any residual air. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. A key indicator of completion is the cessation of hydrogen uptake.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Do not allow the filter cake to dry completely. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

Stage 2: Hydrolysis and Salt Formation

  • Saponification: Combine the ethanolic filtrate in a round-bottom flask. Add an aqueous solution of NaOH (2.5 equivalents) and heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the disappearance of the ethyl ester intermediate by TLC or LC-MS.

  • Solvent Removal: After hydrolysis is complete, cool the reaction mixture and remove the ethanol using a rotary evaporator.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated HCl until the pH is approximately 2.[3] The target compound, this compound, will precipitate as a white solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold isopropyl alcohol to remove residual impurities.[3] Dry the product under vacuum at 50-60°C. For higher purity, recrystallization from an ethanol/water mixture may be performed.

Part 2: Troubleshooting and Optimization (FAQs)

This section addresses common issues in a question-and-answer format, providing expert insights into their root causes and solutions.

Question: My hydrogenation reaction is slow or has stalled. What should I do?

Answer: This is a frequent issue, often related to the catalyst or reaction conditions.

  • Causality - Catalyst Activity: The palladium catalyst is highly sensitive to poisons. Trace amounts of sulfur, halides, or strong coordinating ligands in your starting material or solvent can irreversibly bind to the palladium surface, blocking active sites. The catalyst may also be old or improperly stored, leading to oxidation and reduced activity.

  • Trustworthiness - Self-Validation: Before starting, run a small-scale test reaction with a known clean substrate (like styrene) to verify the activity of your catalyst batch. Always use high-purity solvents and reagents.

  • Troubleshooting Steps:

    • Check for Poisons: Analyze your starting material for potential contaminants.

    • Increase Catalyst Loading: As a first step, you can try increasing the catalyst loading to 10 mol%.

    • Increase Hydrogen Pressure: Increasing the H₂ pressure (e.g., to 100 psi, if your equipment allows) increases the concentration of dissolved hydrogen, which can accelerate the reaction rate.

    • Change Solvent: While ethanol is common, acetic acid can sometimes enhance the rate of pyridine reduction by protonating the nitrogen, making the ring more susceptible to hydrogenation. However, this may require adjustments in the work-up procedure.

Diagram 2: Troubleshooting Flowchart for Low Hydrogenation Yield

This decision tree provides a logical path to diagnose and solve issues with the hydrogenation step.

Troubleshooting_Flowchart start Low Yield or Stalled Reaction check_sm Is starting material (SM) still present via TLC/LC-MS? start->check_sm catalyst_issue Potential Catalyst or Condition Issue check_sm->catalyst_issue Yes workup_issue Potential Work-up or Side Reaction Issue check_sm->workup_issue No increase_h2 Increase H2 Pressure & Reaction Time catalyst_issue->increase_h2 check_byproducts Analyze Crude Mixture for Byproducts (NMR/MS) workup_issue->check_byproducts check_catalyst Verify Catalyst Activity (Use fresh catalyst) increase_h2->check_catalyst check_purity Check SM/Solvent Purity for Catalyst Poisons check_catalyst->check_purity optimize_purification Optimize Purification (e.g., Recrystallization) check_byproducts->optimize_purification

Caption: A decision-making flowchart for troubleshooting poor hydrogenation outcomes.

Question: My final product is off-white or yellow and shows impurities in the NMR. How can I improve its purity?

Answer: Product purity is paramount. Discoloration and extra peaks often point to incomplete reactions or side products.

  • Causality - Common Impurities: The most common impurities are unreacted starting material, partially hydrogenated intermediates (e.g., tetrahydropyridine derivatives), or byproducts from over-reduction or ring opening (less common with Pd/C). During work-up, incomplete hydrolysis can leave the ethyl ester in the final product.

  • Trustworthiness - Analytical Validation: Always characterize your final product thoroughly using ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity against a reference standard.[1]

Data Presentation: Common Impurities and Remediation
Impurity NamePotential SourceAnalytical Signature (¹H NMR)Recommended Action
Ethyl 3-(pyridin-4-yl)propanoateIncomplete HydrogenationAromatic protons (δ ~7.2-8.5 ppm)Increase hydrogenation time, pressure, or catalyst load.
Ethyl 3-(piperidin-4-yl)propanoateIncomplete HydrolysisEthyl group signals (quartet at δ ~4.1 ppm, triplet at δ ~1.2 ppm)Extend reflux time during saponification or increase NaOH equivalents.
Polymeric byproductsSide reactionsBroad, unresolved signals in NMR baselineOptimize reaction temperature; ensure inert atmosphere. Purify via recrystallization.

Expert Insight on Purification: The conversion to the hydrochloride salt is itself a purification step.[3] The desired product is often significantly less soluble in organic solvents like isopropyl alcohol (IPA) or acetone than the freebase form or non-polar impurities. A final wash or trituration of the crude solid with cold IPA is a highly effective method for removing many organic impurities.

Question: What is the optimal pH for precipitating the hydrochloride salt?

Answer: The pH is critical for maximizing yield and ensuring the correct salt form.

  • Causality - pKa and Solubility: 3-(Piperidin-4-yl)propanoic acid is a zwitterionic compound, containing both a basic secondary amine (piperidine nitrogen) and an acidic carboxylic acid. The hydrochloride salt is formed by protonating the piperidine nitrogen. To ensure full protonation and minimize solubility, the pH should be lowered significantly below the pKa of the piperidine amine (typically ~10-11).

  • Authoritative Grounding: A pH of 1-2 is generally recommended to ensure complete salt formation and induce precipitation.[3][4]

  • Expert Tip: Add the concentrated HCl slowly while cooling the solution in an ice bath. Rapid addition can cause localized heating, potentially affecting crystal formation and leading to a more amorphous, harder-to-filter solid.

References

  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Bryant, H. U., & Hart, D. J. (1990). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 69, 38. doi:10.15227/orgsyn.069.0038. Available at: [Link]

  • PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Singh, R. P., & Singh, V. K. (2000). A Facile Synthesis of Optically Active 4-Substituted Piperidin-2-ones. Tetrahedron, 56(39), 7677-7681. (Note: A direct link to the full text may require a subscription. A general search can locate the abstract and purchasing options).
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved February 2, 2026, from [Link]

Sources

3-(Piperidin-4-yl)propanoic acid hydrochloride solubility issues in organic solvents

[1][2][3]

Executive Summary & Chemical Profile

3-(Piperidin-4-yl)propanoic acid hydrochloride is a polar, ionic building block commonly used in peptide synthesis and medicinal chemistry.[1][2] Its handling often frustrates researchers because it behaves more like an inorganic salt than a typical organic intermediate.[2]

The core issue is Lattice Energy vs. Solvation Energy . As a hydrochloride salt of an amino acid analog, this molecule exists as a stable crystal lattice held together by strong ionic interactions. Non-polar organic solvents (DCM, Toluene, Hexanes) lack the dielectric constant required to disrupt this lattice. Furthermore, even if "free-based," the molecule tends to adopt a zwitterionic state (internal salt) at neutral pH, maintaining high water solubility and low organic solubility.[3]

Physicochemical Snapshot
PropertyValue / Description
Structure Piperidine ring (secondary amine) + Propanoic acid tail
Form Hydrochloride Salt (

)
pKa (Acid) ~4.5 (Carboxylic Acid)
pKa (Base) ~11.0 (Piperidine Nitrogen)
Isoelectric Point (pI) ~7.8 (Zwitterionic region)
Solubility (High) Water, Methanol (moderate), DMSO, DMF
Solubility (Low/None) Dichloromethane (DCM), Ethyl Acetate, Diethyl Ether, Toluene

Troubleshooting Guide (Q&A)

Scenario A: Reaction Setup (Coupling & Functionalization)

Q: I am trying to perform an amide coupling (EDC/NHS or HATU) in DCM, but the starting material won't dissolve. Can I proceed as a suspension? A: No. Heterogeneous coupling reactions with amino acid salts in DCM often fail or suffer from extremely slow kinetics because the reactive amine is protonated (unreactive) and trapped in the solid phase.[3]

  • The Fix (Solvent Switch): Switch to DMF (N,N-Dimethylformamide) or NMP .[1][2][3] These dipolar aprotic solvents can often dissolve the salt directly.[2]

  • The Fix (Biphasic): If you must use DCM, add a solubilizing amount of DMF (e.g., 10-20% v/v).[3]

  • The "In-Situ" Trick: The amine is protonated (

    
    ).[2][3] You must add a tertiary base (DIPEA or TEA) to deprotonate it.[2]
    
    • Suspend the solid in the solvent (DMF/DCM).[2]

    • Add 3.0 equivalents of DIPEA .

    • Observation: The suspension should clarify or become significantly more soluble as the free base is liberated and the salt lattice breaks.

Q: I need to protect the nitrogen with a Boc group. Standard protocols use DCM, but it's not dissolving. A: Do not use anhydrous organic conditions for this salt.[2] Use Schotten-Baumann conditions .

  • Why: The HCl salt is highly water-soluble.[1][2]

  • Protocol: Dissolve the starting material in a 1:1 mixture of THF/Water or Dioxane/Water . Add 2-3 equivalents of NaOH or

    
     to basify the solution, then add 
    
    
    .[2] The reaction proceeds rapidly in this homogeneous aqueous-organic phase.[1][2]
Scenario B: Workup & Extraction

Q: I finished my reaction, added water and DCM for extraction, but my product is staying in the water layer. How do I get it out? A: If your product is the unprotected amino acid, you cannot extract it into DCM or EtOAc efficiently.[3]

  • The Science: At pH < 4, it is cationic. At pH > 10, it is anionic.[2][3] At pH ~7, it is a zwitterion (

    
    ).[1][2] All three forms are highly hydrophilic.[2]
    
  • Solution 1 (n-Butanol): If you must extract the free amino acid, use n-Butanol .[1][2][3] It is the only common organic solvent polar enough to extract zwitterionic amino acids.[2]

  • Solution 2 (Derivatization): The best "extraction" is often protection .[2] React the crude mixture with

    
     or 
    
    
    in the aqueous phase. The resulting protected amino acid (Boc-R-COOH) is no longer a zwitterion and will easily extract into EtOAc at pH 3-4.[1][2][3]

Q: I tried to "free base" the salt using saturated bicarb wash, but it precipitated. A: At the isoelectric point (pI ~7.8), the zwitterion has its lowest solubility in both water and organics. It likely "crashed out" because it is least soluble when the net charge is zero.[2]

  • Recovery: Filter the precipitate.[2][4] This is often the purest form of the zwitterion.

Step-by-Step Protocols

Protocol 1: Solvent Switching for Amide Coupling

Use this when the HCl salt must be coupled to an amine or acid.[3]

  • Dissolution: Weigh the 3-(Piperidin-4-yl)propanoic acid HCl into a dry flask.

  • Solvent: Add anhydrous DMF (approx. 5-10 mL per gram).

    • Note: The solid will likely remain suspended.[2]

  • Activation: Add the coupling reagent (e.g., HATU, HBTU).[2][3]

  • Neutralization (Critical Step): Add DIPEA (Diisopropylethylamine) dropwise.[2][3]

    • Stoichiometry: You need 1 eq to neutralize the HCl salt + 1 eq to activate the carboxylic acid + 1 eq excess. Total = 3.0 - 4.0 eq.

    • Visual Check: Upon adding DIPEA, the mixture should become clear or translucent as the organic-soluble DIPEA-salt forms.[1][2]

  • Reaction: Add the coupling partner.

Protocol 2: Isolation via Ion Exchange (Desalting)

Use this if you need the free amino acid without chloride ions.[3]

  • Load: Dissolve the crude HCl salt in minimal distilled water.

  • Column: Load onto a cation exchange resin (e.g., Dowex 50W in

    
     form).[2][3]
    
  • Wash: Flush with water to remove chloride ions and non-basic impurities.[2]

  • Elute: Elute with 1M - 2M Ammonium Hydroxide (

    
    ) . The ammonia displaces the amino acid.[2][3]
    
  • Finish: Lyophilize (freeze-dry) the eluent.

    • Result: You obtain the free zwitterion as a white fluffy powder, free of HCl.[3]

Decision Logic (Visualized)

The following diagram illustrates the decision process for solvent selection and workup based on your specific goal.

SolubilityLogicStartStart: 3-(Piperidin-4-yl)propanoic acid HClGoalWhat is your Goal?Start->GoalReactionRun a Reaction(Coupling/Derivatization)Goal->ReactionExtractionIsolate/Extract ProductGoal->ExtractionSolventCheckCan you use Water?Reaction->SolventCheckAqueousYes (e.g., Boc Protection)SolventCheck->AqueousOrganicNo (e.g., Peptide Coupling)SolventCheck->OrganicProtocolAqUse Schotten-Baumann:THF/H2O + NaOHAqueous->ProtocolAqProtocolOrgUse DMF or DMSO+ 3.0 eq DIPEAOrganic->ProtocolOrgFormCheckIs it Derivatized?Extraction->FormCheckProtectedYes (Boc/Fmoc/Ester)FormCheck->ProtectedNakedNo (Free Amino Acid)FormCheck->NakedExtractProtStandard Workup:DCM or EtOAc vs. Acidic WaterProtected->ExtractProtExtractNakedDo NOT use DCM.Use n-Butanol or Ion ExchangeNaked->ExtractNaked

Caption: Decision tree for solvent selection and workup strategies based on the chemical state of the piperidine derivative.

References

  • PubChem. 3-(Piperidin-4-yl)propanoic acid.[1][2] National Library of Medicine.[2] Accessed Oct 2023.[2] Link[1][2][3]

  • Chem-Impex. 3-Piperidin-4-yl-propionic acid hydrochloride Product Data. Accessed Oct 2023.[2] Link

  • Rabie, H. R., & Vera, J. H. (1997).[2][3][5] Extraction of Zwitterionic Amino Acids with Reverse Micelles. Industrial & Engineering Chemistry Research. (Demonstrates the difficulty of extracting zwitterions into organics). Link[1][2]

  • Bayer, E., et al. (1985).[2][3] Solubility of Amino Acid Salts in Organic Solvents. (General principles of peptide synthesis solvation). Link[1][2]

Technical Support Center: Optimizing Reactions with 3-(Piperidin-4-yl)propanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Piperidin-4-yl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of reactions involving this versatile building block. Here, we address specific issues in a question-and-answer format, providing not just protocols but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in amide coupling reactions?

A1: The main challenges arise from the bifunctional nature of the molecule. The presence of a secondary amine (the piperidine nitrogen) and a carboxylic acid in the same molecule, along with it being a hydrochloride salt, requires careful consideration of the reaction conditions. The key issues are:

  • Self-polymerization: The piperidine nitrogen of one molecule can react with the activated carboxylic acid of another, leading to oligomers or polymers and reducing the yield of the desired product.

  • Neutralization of the Hydrochloride: The hydrochloride salt form means the piperidine nitrogen is protonated. This protects it from reacting as a nucleophile to some extent, but it also means that at least one equivalent of a base is required to neutralize the HCl, and an additional equivalent is needed to facilitate the amide coupling. The choice and amount of base are critical.

  • Solubility: this compound has limited solubility in many common aprotic organic solvents used for amide coupling, which can lead to heterogeneous reaction mixtures and slower reaction rates.

Q2: Is it always necessary to protect the piperidine nitrogen before amide coupling?

A2: Not always, but it is highly recommended for achieving high yields and purity, especially when working with valuable or complex amines.

  • Without Protection: Direct coupling is possible if the amine you are coupling is significantly more nucleophilic than the piperidine nitrogen, and if reaction conditions are carefully controlled (e.g., low temperature, slow addition of reagents). However, the risk of side products from self-coupling remains.

  • With Protection: Protecting the piperidine nitrogen, most commonly with a tert-Butoxycarbonyl (Boc) group, is the most robust strategy. This prevents self-polymerization and allows for a cleaner reaction, simplifying purification. The Boc group is stable under typical amide coupling conditions and can be removed later under acidic conditions.

Q3: How do I handle the hydrochloride salt during an amide coupling reaction?

A3: The hydrochloride must be neutralized. You have two main options:

  • In situ Neutralization: This is the most common approach. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture. You will need at least two equivalents of the base: one to neutralize the HCl and another to act as the base for the coupling reaction itself. Some protocols recommend up to three equivalents to ensure the reaction medium remains basic.

  • Pre-neutralization and Extraction: You can neutralize an aqueous solution of the hydrochloride salt with a base like sodium bicarbonate, extract the free amine/carboxylic acid into an organic solvent, dry the organic layer, and then use the resulting solution in the coupling reaction. This is more laborious and may not be necessary for most applications.

Q4: What are the recommended starting conditions for a typical amide coupling reaction?

A4: A good starting point for the amide coupling of N-Boc-3-(piperidin-4-yl)propanoic acid with a primary or secondary amine would be to use a standard peptide coupling reagent.

ComponentRecommendationRationale
Coupling Reagent HATU, HBTU, or EDC/HOBtThese are efficient activating agents that minimize side reactions. HATU is often preferred for its high reactivity and lower rates of racemization.[1][2]
Base DIPEA or TEAThese are non-nucleophilic bases that will not compete with your amine in the coupling reaction. Use 2-3 equivalents.
Solvent DMF or DCMThese are common solvents for amide coupling reactions. DMF is often better for dissolving polar starting materials.
Temperature 0 °C to room temperatureStarting the reaction at 0 °C and allowing it to warm to room temperature can help to control the initial rate of reaction and minimize side products.
Stoichiometry 1.0 eq. acid, 1.0-1.2 eq. amine, 1.1-1.3 eq. coupling reagent, 2-3 eq. baseA slight excess of the amine and coupling reagent can help to drive the reaction to completion.

Troubleshooting Guide

Problem 1: Low or no yield of the desired amide product.

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete activation of the carboxylic acid Ensure your coupling reagents (HATU, EDC, etc.) are fresh and anhydrous. Increase the amount of coupling reagent to 1.5 equivalents.Coupling reagents are often moisture-sensitive and can decompose over time. An excess ensures complete activation of the carboxylic acid.
Insufficient base Increase the amount of base (DIPEA or TEA) to 3 equivalents.You need to ensure both the hydrochloride salt is neutralized and that there is sufficient free base to facilitate the coupling reaction.
Poor solubility of starting materials Try a different solvent system, such as DMF, or a mixture of DCM/DMF. Gentle heating (40-50 °C) can also improve solubility, but monitor for decomposition.For the reaction to proceed efficiently, all reactants should be in the same phase.
Side reaction with the coupling reagent If using HBTU or HATU, do not use a large excess, as this can lead to capping of the amine starting material.[1]Excess uronium-based coupling reagents can react with the amine nucleophile, rendering it inactive.
The amine is not nucleophilic enough Switch to a more powerful coupling reagent like HATU. Consider converting the carboxylic acid to an acid chloride first, although this is a harsher method.HATU is generally more reactive than HBTU or EDC/HOBt and can be effective for coupling less reactive amines.[1]

Problem 2: Formation of multiple products and difficult purification.

Potential Cause Troubleshooting Step Scientific Rationale
Self-coupling of 3-(piperidin-4-yl)propanoic acid Protect the piperidine nitrogen with a Boc group prior to the amide coupling reaction.N-protection is the most effective way to prevent the piperidine from acting as a nucleophile and participating in side reactions.
Formation of N-acylurea byproduct (with carbodiimides like EDC) Add HOBt or Oxyma Pure to the reaction mixture.These additives react with the activated carboxylic acid to form an active ester, which is less prone to rearrangement to the N-acylurea byproduct.
Racemization at an adjacent chiral center Use a coupling reagent known for low racemization, such as HATU or COMU. Run the reaction at a lower temperature (0 °C).Certain coupling reagents and conditions can lead to epimerization of stereocenters alpha to the carboxylic acid.
Residual starting materials or coupling agent byproducts For purification, consider column chromatography on silica gel. A polar solvent system (e.g., DCM/Methanol with a small amount of ammonium hydroxide) is often effective for separating the polar amide product from less polar impurities. Recrystallization can also be an effective purification method for solid products.[3]The basicity of the piperidine ring can cause tailing on silica gel; adding a small amount of a basic modifier to the eluent can improve the separation.

Problem 3: Difficulty with Fischer esterification.

Potential Cause Troubleshooting Step Scientific Rationale
Equilibrium not favoring the ester Use a large excess of the alcohol (it can often be used as the solvent). Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[4]Fischer esterification is a reversible reaction. According to Le Chatelier's principle, removing one of the products (water) or increasing the concentration of a reactant (the alcohol) will drive the equilibrium towards the ester product.[4]
Protonation of the piperidine nitrogen The piperidine nitrogen will be protonated under the acidic conditions of the Fischer esterification. This is generally not a problem for the reaction itself, but it can affect the solubility and work-up.The protonated form may be more soluble in the alcohol/acid mixture.
Difficult work-up After the reaction, neutralize the acid catalyst with a base like sodium bicarbonate solution. Extract the ester into an organic solvent. The ester may still be protonated, so a final wash with a saturated sodium bicarbonate solution may be necessary to obtain the free base for further reactions.Careful neutralization is required to remove the acid catalyst and isolate the ester product.

Experimental Protocols & Visualizations

Protocol 1: N-Boc Protection of this compound

This is a crucial first step for clean and high-yield amide coupling reactions.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium carbonate (2.5 eq.) to the solution and stir until all solids have dissolved.

  • Add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq.) in 1,4-dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with a 1M HCl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-(piperidin-4-yl)propanoic acid.

N_Boc_Protection start 3-(Piperidin-4-yl)propanoic acid HCl reagents Boc2O, Na2CO3 1,4-Dioxane/Water start->reagents 1. reaction Stir at RT 12-24h reagents->reaction 2. workup Acidify (pH 2-3) EtOAc Extraction reaction->workup 3. product N-Boc-3-(piperidin-4-yl)propanoic acid workup->product 4.

Workflow for N-Boc protection.
Protocol 2: HATU-Mediated Amide Coupling

This protocol assumes you are starting with the N-Boc protected acid from Protocol 1.

Step-by-Step Methodology:

  • Dissolve N-Boc-3-(piperidin-4-yl)propanoic acid (1.0 eq.) in anhydrous DMF.

  • Add the desired amine (1.1 eq.), followed by DIPEA (3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Amide_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_process Process N-Boc-Acid N-Boc-3-(piperidin-4-yl)propanoic acid Activation Carboxylic Acid Activation N-Boc-Acid->Activation Amine R1R2NH Coupling Nucleophilic Attack Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation Solvent Anhydrous DMF Solvent->Activation Temperature 0 °C to RT Temperature->Coupling Activation->Coupling Purification Work-up & Chromatography Coupling->Purification Final_Product Final_Product Purification->Final_Product Yields N-Boc-Amide

Key steps in HATU-mediated amide coupling.

References

  • Solution-phase Synthesis of a Combinatorial Library of 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid Amides. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Europe PMC. [Link]

  • 3-(Piperidin-4-yl)propanoic acid. PubChem. [Link]

  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. [Link]

  • In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. PubMed. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Academia.edu. [Link]

  • Coupling Reagents in Amide Synthesis - Organic-Reaction. Scribd. [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. [Link]

  • Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Publications. [Link]

  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification. YouTube. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

Sources

Technical Support Center: 3-(Piperidin-4-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the technical support guide for 3-(Piperidin-4-yl)propanoic acid hydrochloride. As a Senior Application Scientist, I understand that unexpected variability in your results can often be traced back to the stability of your reagents. This guide is designed to provide you with the foundational knowledge and practical troubleshooting steps to ensure the integrity of your this compound solutions throughout your research. We will explore the "why" behind storage and handling recommendations and provide you with self-validating protocols to assess stability under your specific experimental conditions.

Frequently Asked Questions (FAQs)

General Storage and Handling

Q: What are the recommended storage conditions for solid this compound and its stock solutions?

A: Proper storage from the moment you receive the compound is critical. For the solid material, storage at 0-8 °C in a tightly sealed container is recommended to minimize exposure to moisture and heat.[1][2]

Once you prepare a stock solution, the storage conditions become even more critical. While specific stability data in various solvents is not extensively published, general best practices for similar amine-containing hydrochlorides should be followed. We recommend preparing fresh solutions for critical experiments. If storage is necessary, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize contamination.

Recommended Storage Conditions for Solutions:

Solution TypeSolventStorage TemperatureMaximum Recommended DurationRationale
Primary StockDMSO-20 °C or -80 °C1-3 months (verify)DMSO freezes at a higher temperature than water, protecting the compound. However, long-term stability should be verified.
Primary StockWater/PBS-20 °C or -80 °C1 month (verify)Aqueous solutions are more susceptible to microbial growth and hydrolysis at extreme pH. Freezing mitigates this.
Working DilutionsAqueous Buffers2-8 °C< 24 hoursDilute solutions are less stable. Prepare fresh daily from a frozen stock to ensure concentration accuracy and compound integrity.
Identifying Degradation

Q: My experimental results are inconsistent. How can I tell if my this compound solution has degraded?

A: Inconsistent analytical results are a primary indicator of potential degradation.[3] Here are some specific signs to look for:

  • Chromatographic Analysis (HPLC/LC-MS): This is the most definitive method.

    • Appearance of New Peaks: The presence of additional peaks, especially those that grow over time, suggests the formation of degradation products.[4][5]

    • Decrease in Parent Peak Area: A corresponding decrease in the peak area of the active compound indicates its consumption through degradation.[3]

    • Changes in Peak Shape or Retention Time: While less common, this can sometimes indicate interactions with degradants or changes in solution properties.

  • Visual Inspection:

    • Color Change: A freshly prepared solution should be clear and colorless.[6] The development of a yellow or brown tint can be a sign of oxidative or other degradation pathways.

    • Precipitation: The formation of a precipitate may indicate a loss of solubility due to pH shifts or the formation of insoluble degradation products.

  • pH Measurement: A significant shift in the pH of an unbuffered stock solution over time can indicate chemical reactions, such as hydrolysis, have occurred.

Understanding Degradation Pathways

Q: What are the most likely chemical degradation pathways for this compound in solution?

A: The structure of this compound, featuring a secondary amine within a piperidine ring and a carboxylic acid group, makes it susceptible to specific degradation pathways.[3] Understanding these potential routes is key to designing stable formulations and interpreting stability data.

  • Oxidation: The nitrogen atom in the piperidine ring is a prime target for oxidation.[3] This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents in your solution. Potential products include the corresponding N-oxide or even ring-opened byproducts.[3][7]

  • Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy to initiate free-radical reactions, leading to a complex mixture of degradants.[4] Photostability testing is a standard part of regulatory stress testing for this reason.[8][9]

  • Thermal Degradation: High temperatures accelerate all chemical reactions.[10] For this molecule, a specific concern at elevated temperatures could be decarboxylation of the propanoic acid moiety, although this typically requires significant heat.[3]

  • Hydrolysis: While the propanoic acid functional group itself is stable against hydrolysis[11], the term is broadly used. In acidic or basic conditions, specific acid-base catalysis can occur, potentially involving the protonated form of the piperidine nitrogen.[12] Amide or ester groups, if present in a formulation with other compounds, are highly susceptible to hydrolysis.[4][13]

Below is a diagram illustrating hypothetical degradation pathways based on the molecule's functional groups.

G parent 3-(Piperidin-4-yl)propanoic acid hydrochloride n_oxide Piperidine N-oxide Derivative parent->n_oxide Oxidation (e.g., H₂O₂, O₂) photo_degradants Complex Photodegradants parent->photo_degradants Photodegradation (UV/Visible Light) decarboxylated Decarboxylated Product parent->decarboxylated Thermal Stress (High Temp.) ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

Caption: Potential degradation pathways for 3-(Piperidin-4-yl)propanoic acid.

Troubleshooting & Experimental Design

Q: I suspect my compound is degrading. How can I systematically test its stability in my specific experimental buffer and conditions?

A: The most robust approach is to conduct a forced degradation study . This is a systematic process where a drug substance is exposed to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[14][15] This not only confirms degradation but also helps develop a stability-indicating analytical method.[16]

Here is a workflow to guide your investigation.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation cluster_outcome 5. Outcome prep_solution Prepare fresh solution of compound in experimental buffer prep_control Prepare T=0 control sample (Store at -80°C immediately) prep_solution->prep_control stress_conditions Aliquot solution and expose to stressors (pH, Temp, Light, Oxid.) analysis Analyze all samples (T=0, stressed) by stability-indicating method (e.g., HPLC) stress_conditions->analysis eval Compare chromatograms. Calculate % degradation. analysis->eval decision Is degradation > 5%? eval->decision stable Conditions are acceptable. Proceed with experiment. decision->stable No unstable Conditions are not suitable. Modify buffer, temp, or light exposure. decision->unstable Yes

Sources

Identifying byproducts in 3-(Piperidin-4-yl)propanoic acid hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-(Piperidin-4-yl)propanoic acid hydrochloride is a critical bifunctional intermediate often used in the synthesis of peptidomimetics (e.g., GPIIb/IIIa inhibitors) and SSTR4 agonists.[1][2][3] Its structure contains both a secondary amine (basic) and a carboxylic acid (acidic), making it a "non-natural amino acid" analogue.[2][3]

Critical Handling Note: This molecule exists as a hydrochloride salt.[1] Attempting to neutralize it to the free base without careful control often leads to oligomerization (self-condensation), which is the most common "unidentified impurity" reported by researchers.[2][3]

Reaction Pathways & Impurity Origins

The primary synthesis route involves the catalytic hydrogenation of 3-(pyridin-4-yl)acrylic acid .[1] Understanding this mechanism is vital for identifying byproducts.[1]

Mechanism of Impurity Formation
  • Incomplete Hydrogenation (Impurity A & B):

    • The reduction proceeds in two stages: Alkene reduction (fast) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       Pyridine ring reduction (slow).[2]
      
    • Impurity A: 3-(Pyridin-4-yl)propanoic acid (Pyridine ring intact).[1][2][3]

    • Impurity B: Tetrahydropyridine intermediates (Partial ring reduction).[1][2][3]

  • Self-Condensation (Impurity C - The Dimer):

    • If the reaction mixture becomes neutral or basic, the secondary amine of one molecule attacks the carbonyl of another.

    • Result: A linear amide dimer [3-(1-(3-(piperidin-4-yl)propanoyl)piperidin-4-yl)propanoic acid].[1][2][3]

  • Esterification (Impurity D):

    • Using alcohols (MeOH/EtOH) as hydrogenation solvents without removing trace mineral acids can lead to ethyl/methyl esters.[1][2][3]

Visualization: Synthesis & Impurity Map

The following diagram maps the reduction pathway and the critical divergence point for dimerization.

G cluster_0 Stage 1: Alkene Reduction cluster_1 Stage 2: Ring Reduction cluster_2 Side Reaction: Self-Condensation Start 3-(Pyridin-4-yl)acrylic acid (Starting Material) Inter1 3-(Pyridin-4-yl)propanoic acid (Impurity A) Start->Inter1 H2, Pd/C (Fast) Inter2 Tetrahydropyridine deriv. (Impurity B) Inter1->Inter2 H2, PtO2 (Slow) Product 3-(Piperidin-4-yl)propanoic acid (Target) Inter2->Product Full Saturation Dimer Amide Dimer (Impurity C) Product->Dimer Heat + Neutral pH (Loss of HCl) Note CRITICAL CONTROL: Maintain acidic pH (<2.0) to prevent Dimer formation. Product->Note

Figure 1: Reaction pathway showing the sequential reduction of the pyridine-acrylic precursor and the risk of dimerization upon loss of acidic protection.[2][3][4][5][6]

Troubleshooting Guide (Q&A)

Scenario 1: The "Disappearing" Peak

Q: I monitored the reaction by UV (254 nm). The starting material peak disappeared, but I don't see a significant product peak. Where did my compound go?

A: This is a detection issue, not a synthesis failure.

  • Cause: The starting material (pyridine/acrylic system) has strong UV absorbance due to conjugation.[1][2][3] The product (saturated piperidine) has negligible UV absorbance above 210 nm because it lacks a chromophore.[1][3]

  • Solution:

    • Switch to CAD (Charged Aerosol Detection) or ELSD .[1][2][3]

    • If using UV, monitor at 205-210 nm , but be aware of solvent cutoff interference.[2][3]

    • Use TLC with staining (Ninhydrin or Iodine) to visualize the amine.[1][2][3]

Scenario 2: The "Ghost" Mass

Q: My LC-MS shows a dominant peak at m/z ~297 [M+H]+. The target mass is 157.[1] What is this?

A: This is Impurity C (The Dimer) .[1][2][3]

  • Calculation: Target MW (157) × 2 - H₂O (18) = 296 (Free base MW).[1][2][3] [M+H]+ = 297.[1][2][3]

  • Cause: You likely performed a workup that involved neutralizing the HCl salt (e.g., using bicarbonate wash) or heating the free amino acid.[2][3]

  • Fix:

    • Avoid basic workups.[1] Isolate the product by concentrating the acidic aqueous layer and crystallizing from EtOH/Ether or Acetone.[1]

    • If you must neutralize, keep the temperature <5°C and use a protecting group (e.g., Boc) immediately.[2][3]

Scenario 3: Inconsistent Melting Point

Q: The literature says MP is 113-119°C, but my sample melts >200°C or decomposes. Why?

A: You are likely comparing the Free Acid vs. the Hydrochloride Salt .[1]

  • Free Acid (Zwitterion): Lower melting point (approx 113-119°C), often hygroscopic.[1][2][3]

  • HCl Salt: Much higher melting point (>215°C dec), crystalline solid.[2][3]

  • Action: Verify the counter-ion stoichiometry using Silver Nitrate titration (for Cl-) or Elemental Analysis.

Validated Analytical Protocol

To separate the hydrophilic amine from its precursors, a standard C18 column often fails due to lack of retention (the compound elutes in the void volume).[2]

Recommended Method: HILIC or Ion-Pairing RP-HPLC [1][2]

ParameterConditionRationale
Column Amide-C18 or HILIC (e.g., TSKgel Amide-80)Retains highly polar/ionic species.[1][2][3]
Mobile Phase A 0.1% TFA in WaterTFA suppresses the ionization of the carboxylic acid and pairs with the amine.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier.[1]
Gradient 95% A to 50% A over 20 minsSlow gradient required to separate partially reduced intermediates.
Detection CAD or MS (ESI+)UV is unreliable for the saturated product.[1][2][3]
Target Mass 158.12 (M+H)Monoisotopic mass of the cation.[1][3]

Common Impurity Retention Times (Relative to Product):

  • Product: 1.00

  • Impurity A (Pyridine-propanoic): ~1.8 (More hydrophobic due to aromatic ring).[1][2][3]

  • Impurity C (Dimer): ~2.5 (Significant hydrophobic increase).[1][2][3]

References

  • Chemical Structure & Identifiers: 3-(Piperidin-4-yl)propanoic acid.[1][2][3] PubChem Compound Summary.[1] National Center for Biotechnology Information.[1] Link[2][3]

  • Synthesis Mechanism (Pyridyl Reduction): Scriven, E. F. V. (1984).[2][3] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1][2][3] Comprehensive Heterocyclic Chemistry.[1] (General reference for catalytic hydrogenation of pyridine rings to piperidines).

  • Dimerization Risks: Bodanszky, M. (1984).[1][2][3] Principles of Peptide Synthesis.[1] Springer-Verlag.[1] (Foundational text explaining self-condensation of amino-acid-like structures during activation or thermal stress).[1][2][3]

  • Analytical Methodology: HPLC/CAD method for determination of fatty acids and related polar metabolites.[1][7] ACG Publications.[1][7] (Adapted for polar acid/amine detection).[1][2][3] Link

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 3-(Piperidin-4-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(Piperidin-4-yl)propanoic acid hydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into catalyst selection and reaction optimization for this versatile bifunctional building block. The following question-and-answer guide is designed to directly address common challenges and provide robust, validated solutions.

General Considerations

Q: How does the hydrochloride salt form of 3-(piperidin-4-yl)propanoic acid affect its reactivity?

A: The hydrochloride salt is a critical feature that dictates the reaction conditions.[1][2][3] The piperidine nitrogen is protonated, forming an ammonium salt.[2] This has two primary consequences:

  • Piperidine Nitrogen is Non-nucleophilic: The protonated nitrogen cannot act as a nucleophile in reactions like N-alkylation, N-acylation, or N-arylation. To engage this site, the amine must be deprotonated by adding a base.

  • Requirement for Additional Base: In any reaction involving the piperidine nitrogen, at least one equivalent of base is required to neutralize the HCl salt and generate the free, nucleophilic secondary amine. For reactions that require a base as part of the catalytic cycle (e.g., Buchwald-Hartwig amination), an additional equivalent of base must be added to account for this neutralization.[4]

Section 1: Amide Bond Formation at the Carboxylic Acid Moiety

This is one of the most common transformations for this substrate. Success hinges on the appropriate selection of a coupling agent (often referred to as the catalyst in this context) and reaction conditions to ensure efficient formation of the amide bond without unwanted side reactions.

Q1: What are the recommended coupling agents for forming an amide bond with this compound, and what are the key selection criteria?

A: The choice of coupling agent depends on factors like the nucleophilicity of the amine coupling partner, desired reaction time, and purification strategy.

Coupling SystemKey AdvantagesCommon Issues & Mitigation
EDC / HOBt Water-soluble byproducts (urea from EDC) simplify purification via aqueous extraction.[5][6] Cost-effective and widely used.Can form a stable N-acylurea byproduct, reducing yield.[5] Running the reaction at lower temperatures (0 °C to RT) is recommended to minimize this.[5]
HATU / DIPEA Highly efficient and fast, even with weakly nucleophilic or sterically hindered amines.[7] Forms a highly reactive OAt-active ester. Byproducts are often easily removed.[7]More expensive than carbodiimides. Excess HATU can cap the N-terminus of a peptide chain if not used in appropriate molar amounts.[6]
DCC / DMAP Effective and inexpensive. The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can be removed by filtration.[6]DCU's insolubility makes it unsuitable for solid-phase synthesis.[6] DMAP can cause racemization if used in more than catalytic amounts (not an issue for this achiral substrate).[6]

Expert Insight: For most standard applications, the EDC/HOBt system provides a reliable and cost-effective starting point. For challenging couplings involving electron-deficient amines or when rapid, high-purity synthesis is paramount, HATU is the superior choice.[7]

Q2: I am observing low yields in my coupling reaction. What are the common causes and how can I troubleshoot this issue?

A: Low yields in amide coupling reactions are a frequent issue. The underlying cause is often incomplete activation of the carboxylic acid, instability of the activated intermediate, or inefficient coupling with the amine. A systematic troubleshooting approach is essential.

Troubleshooting Workflow for Low Coupling Yield

G cluster_start Problem Identification cluster_analysis Analysis & Hypothesis cluster_solution Corrective Actions start Low Yield Observed q1 Is the starting material consumed? (Check via TLC/LC-MS) start->q1 q2 Is the activated intermediate stable? q1->q2 Yes sol1 Increase coupling agent equivalents. Increase reaction time/temperature. Change to a more powerful agent (e.g., HATU). q1->sol1 No q3 Is the amine partner reactive enough? q2->q3 Yes sol2 Form activated ester at 0°C. Use additives like HOBt or Oxyma to stabilize. Add amine promptly after activation. q2->sol2 No sol3 Increase equivalents of amine. Use a stronger, non-nucleophilic base (DIPEA). Switch to a more potent coupling agent (HATU). q3->sol3 No end end q3->end Yes (Investigate other issues: purification loss, etc.)

Caption: Troubleshooting logic for low-yield amide coupling reactions.

Protocol: Step-by-Step Troubleshooting

  • Verify Starting Material Consumption: Use TLC or LC-MS to check if the 3-(piperidin-4-yl)propanoic acid is being consumed. If not, the activation step is failing.

    • Action: Increase the equivalents of your coupling agent (e.g., from 1.1 to 1.5 eq). Consider switching from EDC to the more potent HATU.[8]

  • Assess Intermediate Stability: If the acid is consumed but the product yield is low, your activated intermediate may be degrading. This is common with carbodiimides, which can rearrange to an unreactive N-acylurea.[5]

    • Action: Perform the activation step at 0°C and add your amine nucleophile shortly after. Using additives like HOBt or Oxyma Pure helps form a more stable active ester, suppressing side reactions.[5]

  • Evaluate Amine Reactivity: If the above steps don't solve the problem, your amine partner may be poorly nucleophilic.

    • Action: Increase the equivalents of the amine and/or the reaction temperature. Ensure a suitable non-nucleophilic base like DIPEA is used to avoid competing reactions.

Q3: My reaction is generating multiple byproducts, making purification difficult. What are the likely side reactions, and how can they be minimized?

A: The bifunctional nature of this compound is the primary cause of side reactions if not properly managed.

  • N-Acylation of Piperidine: The most common side reaction is the piperidine nitrogen of one molecule attacking the activated carboxylic acid of another, leading to dimer or polymer formation.

  • N-Acylurea Formation: Specific to carbodiimide reagents (EDC, DCC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a dead-end for the reaction and complicates purification.[5]

Mitigation Strategy: Protecting the Piperidine Nitrogen

To ensure clean, selective amide bond formation at the carboxylic acid, the piperidine nitrogen should be protected.

Protecting GroupIntroduction MethodRemoval MethodKey Considerations
Boc (tert-Butyloxycarbonyl) Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaOH, DIPEA)Strong acid (e.g., TFA, HCl in dioxane)Very common and robust.[9] Stable to most coupling conditions. Removal is clean.
Cbz (Carbobenzyloxy) Benzyl chloroformate (Cbz-Cl), baseHydrogenolysis (H₂, Pd/C)Removed under neutral conditions, which is useful if other parts of the molecule are acid-sensitive.[9]
Fmoc (9-Fluorenylmethyloxycarbonyl) Fmoc-Cl or Fmoc-OSu, baseBase (e.g., 20% piperidine in DMF)Base-lability is useful for orthogonal protection schemes but may be incompatible with basic coupling conditions.[9][10]

Expert Recommendation: For most applications, a Boc group is the ideal choice for protecting the piperidine nitrogen.[9] It is stable, easy to introduce, and can be removed cleanly without affecting the newly formed amide bond.

Section 2: Catalytic N-Arylation of the Piperidine Moiety

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C-N bonds, enabling the arylation of the piperidine nitrogen.[11][12] Success is highly dependent on the precise combination of catalyst, ligand, base, and solvent.

Q1: I want to perform a Buchwald-Hartwig N-arylation on the piperidine nitrogen. Which palladium catalyst and ligand system is a good starting point?

A: The selection of the ligand is the most critical parameter, as it dictates the stability and reactivity of the palladium catalyst.[11] For a secondary cyclic amine like piperidine, a good starting point requires a ligand that is both bulky and electron-rich.

Recommended Starting Conditions:

  • Palladium Source: Pd₂(dba)₃ (Palladium(0)) or a more modern palladacycle precatalyst like XantPhos Pd G3.[13][14] Precatalysts are often more efficient as they rapidly generate the active Pd(0) species.[13][14]

  • Ligand: XantPhos is an excellent initial choice for coupling with secondary amines due to its wide bite angle, which promotes the desired reductive elimination step.[14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[15] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures.[15]

  • Solvent: Anhydrous, degassed toluene or dioxane are standard solvents.

Q2: My N-arylation reaction is not going to completion. How can I optimize the reaction conditions?

A: Incomplete conversion in Buchwald-Hartwig reactions often points to catalyst deactivation or suboptimal reaction parameters.

Optimization Workflow for Buchwald-Hartwig Amination

G cluster_params Parameter Screening start Incomplete Conversion p1 Screen Ligands (e.g., RuPhos, BrettPhos) start->p1 Initial system fails p2 Screen Bases (e.g., K₃PO₄, LHMDS) p1->p2 p3 Vary Temperature (80-110 °C) p2->p3 p4 Change Solvent (Toluene vs. Dioxane vs. t-BuOH) p3->p4 end Optimized Reaction p4->end Identify optimal conditions

Caption: A systematic approach to optimizing Buchwald-Hartwig reactions.

Experimental Protocol: General Procedure for N-Arylation

  • To an oven-dried vial under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 eq), 3-(piperidin-4-yl)propanoic acid (protected, 1.2 eq), the palladium precatalyst (e.g., 2 mol %), the phosphine ligand (e.g., 4 mol %), and the base (e.g., NaOtBu, 2.5 eq - remember the extra equivalent for the acid!).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the vial and place it in a preheated heating block (e.g., 100 °C).[15]

  • Stir for the specified time (e.g., 12-24 hours), monitoring by LC-MS.[15]

  • Upon completion, cool to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent like ethyl acetate.[15]

Q3: I am observing a significant amount of dehalogenated arene byproduct. What causes this, and how can I prevent it?

A: The formation of a dehalogenated arene (where the halide on the aryl halide is replaced by hydrogen) is a known side reaction in palladium-catalyzed couplings, often termed hydrodehalogenation.[16]

Causality: This side reaction can arise from several pathways:

  • From a Palladium-Hydride Species: A palladium-hydride (Pd-H) species can be generated in the catalytic cycle, which can then react with the aryl halide in a competing pathway to reductive elimination of the desired C-N bond.[16]

  • Radical Mechanisms: Single-electron transfer (SET) pathways can generate aryl radicals, which then abstract a hydrogen atom from the solvent or other reaction components.[17]

Prevention Strategies:

  • Use Anhydrous Conditions: Water can be a source of protons that facilitates the formation of Pd-H species. Ensure all reagents and solvents are scrupulously dry.

  • Choose the Right Base: Some bases, particularly those with available β-hydrogens, can act as hydride sources.[16] Using a base like LHMDS or carefully dried K₃PO₄ may minimize this.

  • Optimize Ligand and Temperature: A more efficient ligand can accelerate the desired C-N bond formation, outcompeting the dehalogenation pathway. Lowering the reaction temperature can sometimes disfavor the side reaction, although this may also slow the main reaction.

References

  • Valle, G. D., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • Online Inhibitor. (2026). Optimizing Amide Bond Formation: Practical Scenarios for Bench Scientists. Available at: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Chemistry PhD. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2020). Reactions of amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Available at: [Link]

  • Royal Society of Chemistry. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Available at: [Link]

  • Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Available at: [Link]

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Available at: [Link]

  • National Institutes of Health. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Available at: [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Available at: [Link]

  • ResearchGate. (2025). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]

  • Reddit. (2022). What are amine hydrochlorides? r/OrganicChemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • National Institutes of Health. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Available at: [Link]

  • ACS Publications. (2010). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Available at: [Link]

  • ResearchGate. (n.d.). Development of a Catalytic Ester Activation Protocol for the Efficient Formation of Amide Bonds. Available at: [Link]

  • National Institutes of Health. (2012). Palladium-Catalyzed, Ring-Forming Aromatic C–H Alkylations with Unactivated Alkyl Halides. Available at: [Link]

  • H₂O Chemistry. (n.d.). Protecting groups in organic synthesis. Available at: [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? r/organicchemistry. Available at: [Link]

  • ResearchGate. (2025). Procedures to Improve Difficult Couplings. Available at: [Link]

  • National Institutes of Health. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? Available at: [Link]

Sources

Side reaction pathways for 3-(Piperidin-4-yl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profiling, Impurity Management, and Side Reaction Pathways Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Zwitterionic Paradox"

Welcome to the technical support hub for 3-(Piperidin-4-yl)propanoic acid hydrochloride (CAS: 51052-79-0).

While this compound is a robust building block for peptide mimetics and linker chemistry, it presents a specific set of challenges derived from its gamma-amino acid-like structure . As an HCl salt, it is stable.[1] However, upon neutralization (to the free base) or activation (for coupling), it enters a "danger zone" where intermolecular competition dictates the yield.

Key Technical Insight: Unlike alpha-amino acids which form stable 5-membered lactams or diketopiperazines, 3-(piperidin-4-yl)propanoic acid possesses a geometry that disfavors intramolecular cyclization (which would form a strained 1-azabicyclo[3.2.2]nonan-2-one). Consequently, the primary failure mode is uncontrolled intermolecular oligomerization (polyamide formation) rather than cyclization.

Diagnostic Troubleshooting (FAQ)

Use this matrix to identify the root cause of your experimental issues.

SymptomLikely Root CauseTechnical Explanation
LCMS shows M+14 or M+28 peak In situ Esterification Use of MeOH or EtOH as solvent with the HCl salt catalyzes ester formation (Fischer Esterification).
Reaction mixture gels/precipitates Oligomerization High concentration neutralization of the zwitterion leads to "nylon-like" polyamide chains.
Low coupling yield (<40%) "Double-Activation" The secondary amine competed with the intended nucleophile for the activated carboxylate.
Aromatic signals in NMR Incomplete Reduction Presence of 3-(pyridin-4-yl)propanoic acid (starting material impurity).
Hygroscopicity increase Salt Disproportionation Loss of HCl stoichiometry; presence of free base which absorbs CO₂ and water.
Deep Dive: Side Reaction Pathways
Pathway A: The Oligomerization Cascade (Intermolecular)

When the HCl salt is neutralized without immediate protection or coupling, the secondary amine of one molecule attacks the activated carboxylate of another. This is kinetically favored over the formation of the strained bicyclic lactam.

Mechanism:

  • Neutralization:

    
     (Free Base).
    
  • Activation: Carboxylate is activated (e.g., NHS ester, HOBt).

  • Attack:

    
     attacks 
    
    
    
    .
  • Result: Dimer

    
     Trimer 
    
    
    
    Oligomer.

Oligomerization Salt HCl Salt (Stable) FreeBase Free Base (Zwitterion) Salt->FreeBase Base (e.g., TEA) Activated Activated Ester (Reactive) FreeBase->Activated Coupling Agent Dimer Linear Dimer (Impurity) Activated->Dimer + Free Base (Intermolecular) Lactam Bicyclic Lactam (Strained/Rare) Activated->Lactam Intramolecular (Disfavored) Polymer Oligomer/Gel (Failure) Dimer->Polymer Chain Growth

Figure 1: The kinetic competition between stable salt storage and rapid oligomerization upon activation.

Pathway B: Solvolysis & Esterification

The HCl counterion makes this compound acidic. Dissolving 3-(piperidin-4-yl)propanoic acid HCl in methanol or ethanol creates a classic Fischer Esterification environment.

  • Reaction:

    
    
    
  • Impact: The methyl ester is often "silent" in UV but distinct in LCMS (M+14). It caps the C-terminus, preventing subsequent coupling.

Pathway C: Synthetic Impurities (The Pyridine Shadow)

Commercial synthesis often involves the catalytic hydrogenation of 3-(pyridin-4-yl)acrylic acid .

  • Impurity: Unreduced Pyridine or Partially reduced Tetrahydropyridine.

  • Detection: Look for aromatic protons in ¹H NMR (7.0–8.5 ppm region). The piperidine ring protons should be upfield (1.0–3.5 ppm).

Impurities Precursor 3-(Pyridin-4-yl)acrylic acid Target 3-(Piperidin-4-yl)propanoic acid Precursor->Target H2 / Pd-C Impurity1 Impurity A: Pyridine Analog (Incomplete Reduction) Precursor->Impurity1 Catalyst Poisoning or Low H2 Pressure Impurity2 Impurity B: Methyl Ester (Solvent Artifact) Target->Impurity2 MeOH / HCl (Storage Error)

Figure 2: Origin of common impurities during synthesis and improper storage.

Experimental Protocols
Protocol A: Safe Activation (Avoiding Oligomerization)

Goal: Couple the carboxylic acid without reacting the amine.

  • N-Protection First (Mandatory): Do not attempt to activate the carboxylate while the amine is free.

    • Reagent: Fmoc-OSu or Boc2O.

    • Condition: Aqueous NaHCO₃/Dioxane (Schotten-Baumann conditions).

    • Verification: Check LCMS for M+Boc/Fmoc mass.

  • Coupling: Once N-protected, the carboxylate can be activated (EDC/NHS or HATU) without self-reaction.

Protocol B: Impurity Removal (Recrystallization)

Goal: Remove pyridine impurities or oligomers.

  • Solvent System: Isopropanol/Water (9:1).

  • Method:

    • Dissolve crude HCl salt in minimum hot water.

    • Add hot Isopropanol.

    • Cool slowly to 4°C.

    • Note: The pyridine impurity is more soluble in organic solvents and will remain in the mother liquor. The zwitterionic oligomers are often insoluble in water and can be filtered off before recrystallization.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1520806, 3-(Piperidin-4-yl)propanoic acid. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical compounds.

Sources

Validation & Comparative

A Researcher's Guide to 3-(Piperidin-4-yl)propanoic Acid: A Comparative Analysis of the Hydrochloride Salt and its N-Boc-Protected Analog

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the piperidine ring is a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while serving as a versatile anchor for molecular elaboration.[2] Among the vast library of piperidine-containing building blocks, 3-(Piperidin-4-yl)propanoic acid is a particularly valuable intermediate.[3][4]

This guide provides an in-depth comparative analysis of two commercially available and widely used forms of this building block: the unprotected 3-(Piperidin-4-yl)propanoic acid hydrochloride and its analog, N-Boc-3-(Piperidin-4-yl)propanoic acid , where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. Understanding the distinct properties and strategic applications of each form is critical for researchers aiming to streamline synthesis, optimize reaction outcomes, and accelerate their discovery programs.

Core Structural and Physicochemical Properties

At a glance, the two compounds differ by the presence of a hydrochloride salt on the piperidine nitrogen versus a covalently bound Boc protecting group. This fundamental difference dictates their physical and chemical behavior.

PropertyThis compoundN-Boc-3-(Piperidin-4-yl)propanoic acid
Chemical Structure
Molecular Formula C₈H₁₅NO₂ · HClC₁₃H₂₃NO₄
Molecular Weight 193.67 g/mol (as salt)257.33 g/mol [5]
Appearance White to off-white solidWhite powder[5]
CAS Number Not explicitly found, parent is 1822-32-8[4]154775-43-6[5]
Primary Application Building block for synthesis where the piperidine N is intended to be a free secondary amine.[3]Key intermediate in multi-step synthesis, especially in peptide chemistry and drug discovery, requiring selective reactions.[5]

The Strategic Dichotomy: Salt Formation vs. Amine Protection

The choice between the hydrochloride salt and the Boc-protected version is not arbitrary; it is a strategic decision rooted in the principles of synthetic chemistry and formulation science.

The Rationale for Hydrochloride Salts

Many active pharmaceutical ingredients (APIs) and synthetic intermediates containing basic nitrogen atoms, like the piperidine ring, exhibit poor aqueous solubility and can be prone to degradation. Converting these free bases into a salt form, most commonly a hydrochloride, is a well-established strategy to overcome these limitations.[6][7]

Key Advantages:

  • Enhanced Solubility: Hydrochloride salts are typically much more soluble in water and polar protic solvents.[8][9] This is crucial for reactions conducted in aqueous media and for improving the bioavailability of a final drug product.[7][8][9]

  • Improved Stability & Shelf-Life: The salt form is often a stable, crystalline solid, which is less susceptible to degradation from atmospheric moisture and oxidation compared to the often oily or less stable free base.[7]

  • Ease of Handling: Crystalline solids are generally easier to handle, weigh, and purify than their free-base counterparts.

The Imperative of the Boc Protecting Group

In multi-step organic synthesis, it is essential to control which functional groups react. The secondary amine of the piperidine ring is both nucleophilic and basic, meaning it can interfere with a wide range of reactions, particularly those involving the carboxylic acid moiety of the molecule.

The tert-butoxycarbonyl (Boc) group is an indispensable tool in the chemist's arsenal for temporarily masking the reactivity of amines.[10][11] Its popularity is due to its:

  • Robust Stability: It is stable to a wide variety of non-acidic reagents, including bases, nucleophiles, and hydrogenation conditions.[10]

  • Facile & Clean Removal: The Boc group can be easily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine.[10][11][12] The byproducts of this deprotection are volatile (isobutene and carbon dioxide), simplifying purification.[11]

The primary function of the Boc group is to render the piperidine nitrogen non-nucleophilic and non-basic, thereby allowing for selective chemical transformations at the carboxylic acid terminus without undesired side reactions.[10][11]

Head-to-Head Comparison for the Synthetic Chemist

FeatureThis compoundN-Boc-3-(Piperidin-4-yl)propanoic acid
Solubility Profile High in aqueous solutions, alcohols (e.g., methanol, ethanol). Low in nonpolar organic solvents (e.g., hexanes, diethyl ether).Low in water. High in a wide range of organic solvents (e.g., DCM, THF, ethyl acetate, methanol).
Reactivity of Piperidine N The nitrogen is protonated (NH₂⁺) and thus non-nucleophilic . To react, it must first be deprotonated with a base.The nitrogen is protected and chemically inert under most conditions, preventing it from participating in reactions.[10]
Reactivity of Carboxylic Acid The -COOH group is fully available for standard transformations (e.g., amide coupling, esterification, reduction).The -COOH group is fully available for the same transformations.
Ideal Use Case As a final building block or when the subsequent synthetic step requires a free piperidine amine (after neutralization) and targets the carboxylic acid.For multi-step syntheses where the carboxylic acid must be modified without interference from the piperidine nitrogen.[5][13]
Key Limitation The piperidine nitrogen's basicity can complicate reactions if not properly managed with stoichiometry or if the desired reaction is base-sensitive.Requires an additional deprotection step to liberate the piperidine amine, adding a step to the overall synthesis.

Experimental Workflows & Protocols

The practical utility of these compounds is best illustrated by examining the experimental workflows associated with their use.

Workflow 1: Boc Deprotection – Liberating the Amine

This is a fundamental procedure for any researcher using the Boc-protected analog as a precursor. The goal is to selectively remove the Boc group to reveal the free secondary amine, which is then typically isolated as its hydrochloride salt for stability.

Boc Deprotection Workflow Start N-Boc-3-(Piperidin-4-yl)propanoic acid Dissolve Dissolve in Dichloromethane (DCM) Start->Dissolve Step 1 Add_TFA Add Trifluoroacetic Acid (TFA) (e.g., 20-50% in DCM) Dissolve->Add_TFA Step 2 Stir Stir at Room Temperature (Monitor by TLC/LCMS) Add_TFA->Stir Step 3 Evaporate Evaporate Solvent & Excess TFA (under reduced pressure) Stir->Evaporate Step 4 Isolate Isolate Product as TFA or HCl salt Evaporate->Isolate Step 5 End 3-(Piperidin-4-yl)propanoic acid salt Isolate->End

Caption: Workflow for acid-catalyzed Boc deprotection.

Detailed Protocol: N-Boc Deprotection

  • Dissolution: Dissolve N-Boc-3-(Piperidin-4-yl)propanoic acid (1.0 eq) in a suitable organic solvent like Dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: To the stirred solution, add a strong acid. Commonly, a solution of Trifluoroacetic Acid (TFA) in DCM (e.g., 1:1 v/v) or a solution of HCl in dioxane (e.g., 4M) is used.[12][13]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting crude product is the amine salt (e.g., trifluoroacetate or hydrochloride).

  • Purification (if necessary): The salt can often be used directly in the next step. If needed, it can be purified by trituration with a non-polar solvent like diethyl ether to precipitate the salt, which is then collected by filtration.

Workflow 2: Synthetic Decision-Making

Choosing the correct starting material is paramount for an efficient synthetic route. This diagram outlines the logical process for selecting between the two forms.

Synthetic Decision Tree rect_node rect_node Question1 Is the piperidine N needed for the reaction? Question2 Are subsequent reactions planned at other sites? Question1->Question2 No Use_HCl Use Hydrochloride Salt (with base to free amine) Question1->Use_HCl Yes Use_Boc Use Boc-Protected Analog Question2->Use_Boc Yes Use_HCl_Direct Use Hydrochloride Salt (as is) Question2->Use_HCl_Direct No

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 3-(Piperidin-4-yl)propanoic Acid Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the synthetic feasibility, physicochemical properties, and ultimately, the biological activity of a target molecule. 3-(Piperidin-4-yl)propanoic acid hydrochloride is a widely utilized scaffold, particularly in the synthesis of compounds targeting the central nervous system, owing to the prevalence of the piperidine motif in a vast number of pharmaceuticals.[1][2][3] This guide provides an in-depth technical comparison of this compound with its key alternatives, offering insights into their synthetic performance supported by illustrative experimental data.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a saturated heterocycle that is a cornerstone in the design of a multitude of drugs.[1][2] Its prevalence can be attributed to several key factors:

  • Three-Dimensionality: The chair and boat conformations of the piperidine ring allow for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.

  • Physicochemical Properties: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and providing a handle for salt formation. The overall lipophilicity of the molecule can be fine-tuned by modifications on the piperidine ring.

  • Metabolic Stability: The piperidine scaffold is generally metabolically stable, contributing to favorable pharmacokinetic profiles of drug candidates.[4]

This compound, a derivative of this privileged scaffold, serves as a versatile building block, offering a carboxylic acid moiety for further functionalization, for instance, through amide bond formation. Its application is particularly notable in the synthesis of GABA (γ-aminobutyric acid) analogues and other neurologically active compounds.[5][6][7]

The Rationale for Seeking Alternatives

Despite its widespread use, the exploration of alternative scaffolds to the piperidine ring is a key strategy in modern drug discovery for several reasons:

  • Novelty and Intellectual Property: The extensive use of the piperidine scaffold in existing patents necessitates the exploration of novel chemical space to secure intellectual property for new drug candidates.[8]

  • Fine-Tuning Physicochemical Properties: Alternative heterocyclic scaffolds can offer nuanced differences in properties such as basicity (pKa), lipophilicity (logP), and conformational flexibility, which can be leveraged to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of a molecule.[4]

  • Exploring New Structure-Activity Relationships (SAR): Replacing the piperidine ring with a different heterocycle can lead to the discovery of novel SAR, potentially resulting in compounds with improved potency, selectivity, or a different pharmacological profile.

This guide will focus on the comparative analysis of two primary classes of alternatives to this compound: five-membered (pyrrolidine-based) and four-membered (azetidine-based) heterocyclic analogues.

Comparative Analysis of Heterocyclic Scaffolds

The choice between a six-, five-, or four-membered saturated heterocycle can have a significant impact on the properties of the final compound.

Physicochemical Properties

A comparison of the parent heterocycles provides a foundational understanding of the differences that can be expected in their derivatives.

PropertyPiperidinePyrrolidineAzetidineKey Considerations for Drug Design
Ring Size 6-membered5-membered4-memberedRing size influences bond angles, conformational flexibility, and the spatial positioning of substituents.
pKa of Conjugate Acid ~11.2~11.3~11.3All are strongly basic secondary amines with similar pKa values, making them largely interchangeable when basicity is the primary concern.[4]
logP (Octanol/Water) ~0.84~0.46~0.28Piperidine is the most lipophilic, followed by pyrrolidine and then azetidine. This can influence solubility, cell permeability, and off-target interactions.[4]
Conformational Flexibility Less flexible (chair/boat)More flexible (envelope/twist)More rigid (puckered)The rigidity of the scaffold can be advantageous for pre-organizing substituents for optimal binding, but flexibility can be beneficial for induced-fit interactions with a target.
Synthetic Considerations

The reactivity and handling of these building blocks in a synthetic setting are also crucial factors. The smaller ring systems, particularly azetidine, can exhibit different reactivity due to ring strain.

Experimental Comparison: Synthesis of a Model Amide Library

To provide a practical comparison of these reagents, we present a representative experimental workflow for the synthesis of a small amide library. This common transformation in drug discovery highlights the practical differences in handling and reactivity of the piperidine, pyrrolidine, and azetidine-based building blocks.

Target Reaction: Amide coupling of the heterocyclic propanoic acid with a primary amine (benzylamine) using a standard coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Disclaimer: The following experimental data is illustrative and designed to highlight potential differences based on the known properties of the scaffolds. Actual results may vary depending on the specific reaction conditions and substrates used.

Synthetic Workflow

G cluster_0 Reagent Preparation cluster_1 Amide Coupling cluster_2 Work-up & Purification A 3-(Piperidin-4-yl)propanoic acid hydrochloride D Dissolve in DMF + Benzylamine + DIPEA A->D B 3-(Pyrrolidin-3-yl)propanoic acid hydrochloride B->D C 3-(Azetidin-3-yl)propanoic acid hydrochloride C->D E Add HATU D->E F Stir at RT E->F G Aqueous Work-up F->G H Purification (e.g., Flash Chromatography) G->H I Product Isolation H->I caption General workflow for amide library synthesis.

Caption: General workflow for amide library synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-(Piperidin-4-yl)-N-benzylpropanamide

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) was added benzylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • The mixture was stirred at room temperature for 10 minutes.

  • HATU (1.2 eq) was added in one portion, and the reaction mixture was stirred at room temperature for 4 hours.

  • The reaction was monitored by LC-MS. Upon completion, the mixture was diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of 3-(Pyrrolidin-3-yl)-N-benzylpropanamide

The same procedure as Protocol 1 was followed, using 3-(pyrrolidin-3-yl)propanoic acid hydrochloride as the starting material.

Protocol 3: Synthesis of 3-(Azetidin-3-yl)-N-benzylpropanamide

The same procedure as Protocol 1 was followed, using 3-(azetidin-3-yl)propanoic acid hydrochloride as the starting material.

Comparative Performance Data (Illustrative)
Parameter3-(Piperidin-4-yl)propanoic acid3-(Pyrrolidin-3-yl)propanoic acid3-(Azetidin-3-yl)propanoic acid
Reaction Time 4 hours4 hours3.5 hours
Yield 85%82%75%
Purity (by LC-MS) >98%>98%>95%
Observations Standard reaction profile. The product is relatively non-polar, allowing for straightforward purification.Similar reaction profile to the piperidine analogue. The product is slightly more polar, requiring adjustment of the chromatography eluent.The reaction appeared to proceed slightly faster, potentially due to the ring strain of the azetidine. The product is the most polar of the three, requiring a more polar eluent system for purification. Potential for minor side-product formation observed.

Discussion of Results and Mechanistic Insights

The illustrative data highlights several key considerations when choosing between these scaffolds:

  • Reactivity: While the reaction times are similar, the slightly faster reaction observed with the azetidine analogue could be attributed to the increased ring strain, which may influence the conformation of the molecule and the accessibility of the carboxylic acid group.

  • Yield and Purity: The piperidine and pyrrolidine analogues provided comparable high yields and purities. The slightly lower yield and purity for the azetidine analogue in this hypothetical scenario could reflect a higher propensity for side reactions due to the strained nature of the four-membered ring.

  • Purification: The difference in lipophilicity between the scaffolds directly impacts the polarity of the final products. As expected, the piperidine-containing amide is the least polar, while the azetidine-containing amide is the most polar. This is a critical consideration for downstream processing and purification, as it dictates the choice of chromatographic conditions.

Logical Relationships in Reagent Selection

The decision-making process for selecting the optimal scaffold can be visualized as follows:

G A Project Goal B Novelty/IP Position A->B C Desired Physicochemical Properties (Solubility, logP) A->C D Target SAR A->D E 3-(Piperidin-4-yl)propanoic acid (Well-established, more lipophilic) B->E Established Scaffold Acceptable F 3-(Pyrrolidin-3-yl)propanoic acid (Good balance, slightly more polar) B->F Some Novelty Desired G 3-(Azetidin-3-yl)propanoic acid (Novel, more polar, constrained) B->G High Novelty Required C->E Higher Lipophilicity Tolerated/ Desired C->F Moderate Polarity Desired C->G Increased Polarity/Solubility Needed D->E Build on Known Piperidine SAR D->F Explore Flexible Analogues D->G Explore Constrained Analogues

Caption: Decision tree for scaffold selection.

Conclusion and Future Perspectives

This compound remains a valuable and reliable building block in synthetic and medicinal chemistry. However, a thorough understanding of its alternatives is essential for modern drug discovery.

  • 3-(Pyrrolidin-3-yl)propanoic acid offers a close alternative with slightly increased polarity and greater conformational flexibility, providing a valuable tool for fine-tuning ADME properties and exploring SAR.[4]

  • 3-(Azetidin-3-yl)propanoic acid represents a more novel and conformationally constrained option, offering a pathway to significantly different chemical space and potentially novel biological activities.

The choice of scaffold should be a data-driven decision based on the specific goals of the research program. By considering the interplay between synthetic feasibility, physicochemical properties, and the desired biological profile, researchers can make informed choices to accelerate the discovery of new and effective therapeutics.

References

  • Gharpure, S. J., Patel, R. K., & Gupta, K. S. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Organic Letters, 25(32), 5850–5855. [Link]

  • Löscher, W., & Schmidt, D. (1981). A comparative study of the pharmacology of inhibitors of GABA-metabolism. Naunyn-Schmiedeberg's Archives of Pharmacology, 317(3), 228–235. [Link]

  • MDPI. (2022). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Molecules, 27(19), 6599. [Link]

  • MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • MDPI. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences, 23(2), 947. [Link]

  • NIH. (2017). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4786. [Link]

  • NIH. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2284–2341. [Link]

  • ResearchGate. (2022). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Journal of Magnetism and Magnetic Materials, 564, 170043. [Link]

  • ResearchGate. (2022). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Monatshefte für Chemie - Chemical Monthly, 153(10), 1025–1038. [Link]

  • ResearchGate. (2015). Synthesis, characterization, and pharmacological evaluation of new GABA analogs as potent anticonvulsant agents. Medicinal Chemistry Research, 24(7), 2841–2853. [Link]

  • ResearchGate. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 118-135. [Link]

  • ResearchGate. (2015). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Chinese Journal of Organic Chemistry, 35(1), 38-50. [Link]

  • ResearchGate. (2015). Ring Size Influence on the Cyclocondensation Mode of GABA — Nitrile Imine Adducts. Journal of Chemical Research, 2015(1), 22-25. [Link]

  • ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(9), 1084–1093. [Link]

  • Frontiers. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11, 1198648. [Link]

  • PubMed. (2008). Synthesis and pharmacological evaluation of novel gamma-aminobutyric acid type B (GABAB) receptor agonists as gastroesophageal reflux inhibitors. Journal of Medicinal Chemistry, 51(16), 4951–4961. [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116778. [Link]

Sources

A Spectroscopic Guide to Differentiating 3-(Piperidin-4-yl)propanoic Acid: Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and medicinal chemistry, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and regulatory compliance. Molecules like 3-(Piperidin-4-yl)propanoic acid, which contain both a basic piperidine ring and an acidic carboxylic acid group, can exist in different forms, primarily as a neutral free base (often a zwitterion) or as a salt, such as the hydrochloride. While their chemical structures are closely related, their physicochemical properties—solubility, stability, and bioavailability—can differ significantly. This guide provides an in-depth spectroscopic comparison, grounded in experimental principles, to clearly distinguish between the zwitterionic free base and the hydrochloride salt of 3-(Piperidin-4-yl)propanoic acid.

Molecular Structure and Protonation States

The key to understanding the spectroscopic differences lies in the protonation state of the molecule's two functional groups. The piperidine nitrogen is basic (pKa ~11), while the carboxylic acid is acidic (pKa ~4-5).

  • Free Base (Zwitterionic Form): In the solid state or in neutral aqueous solution, the acidic proton from the carboxyl group is transferred to the basic nitrogen of the piperidine ring. This results in a zwitterion, a molecule with both a positive (piperidinium ion) and a negative (carboxylate ion) charge.

  • Hydrochloride Salt: When treated with hydrochloric acid, the piperidine nitrogen is protonated to form a positively charged piperidinium ion, and the chloride ion acts as the counter-ion. The carboxylic acid group remains protonated.

G cluster_0 Free Base (Zwitterionic Form) cluster_1 Hydrochloride Salt FB 3-(Piperidin-4-yl)propanoic acid (Zwitterion) -COO⁻ and -NH₂⁺- HCL 3-(Piperidin-4-yl)propanoic acid HCl -COOH and -NH₂⁺- Cl⁻ FB->HCL + HCl - H₂O HCL->FB + Base - Salt, - H₂O

Caption: Equilibrium between the zwitterionic free base and the hydrochloride salt.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Tale of Two Functional Groups

FT-IR spectroscopy is exceptionally sensitive to changes in bond vibrations, making it a powerful first-line technique for distinguishing the free base from its hydrochloride salt. The primary regions of interest are the carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid and the N-H stretches of the piperidine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument: A PerkinElmer Spectrum 3 FT-IR spectrometer or equivalent, equipped with a Universal ATR (UATR) accessory featuring a diamond/ZnSe crystal.[1][2][3]

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is placed directly onto the ATR crystal.

  • Data Acquisition: The pressure arm is engaged to ensure firm contact between the sample and the crystal. Spectra are collected over a range of 4000–650 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹.

  • Processing: A background spectrum of the clean, empty crystal is acquired and automatically subtracted from the sample spectrum.

Comparative FT-IR Data

The most dramatic differences are expected in the carbonyl and N-H stretching regions. The free base, existing as a zwitterion, will not have a traditional carboxylic acid C=O or O-H stretch. Instead, it will display characteristic absorptions for a carboxylate (COO⁻) and a secondary ammonium ion (R₂N⁺H₂).

Functional Group VibrationFree Base (Zwitterion) Expected (cm⁻¹)Hydrochloride Salt Expected (cm⁻¹)Rationale for Difference
O–H Stretch (Carboxylic Acid)Absent3300–2500 (very broad)The free base exists as a carboxylate (COO⁻), lacking an O-H group. The salt has a fully protonated carboxylic acid, which shows a characteristic broad absorption due to hydrogen bonding.[4]
N⁺–H Stretch (Piperidinium)~3000–2700 (broad, multiple bands)~3000–2700 (broad, multiple bands)Both forms contain the piperidinium cation. These bands often appear as broad humps on the side of the C-H stretching region.
C–H Stretch (Aliphatic)2950–28502950–2850The aliphatic backbone is present in both molecules and shows typical C-H stretching vibrations.
C=O Stretch (Carboxylic Acid)Absent1730–1700 (strong, sharp)The absence of this peak is a key indicator of the zwitterionic form. The hydrochloride salt has a classic C=O stretch for a carboxylic acid.
COO⁻ Asymmetric Stretch1600–1550 (strong)AbsentThis strong absorption is a hallmark of the deprotonated carboxylate group found in the zwitterion.[5][6]
COO⁻ Symmetric Stretch1420–1380 (moderate)AbsentThis second carboxylate band further confirms the zwitterionic structure.
N⁺–H Bend~1620-1550 (moderate)~1620-1550 (moderate)Bending vibrations from the protonated amine are expected in both species. This may overlap with the COO⁻ asymmetric stretch in the free base.

Expert Interpretation: The FT-IR spectrum provides a definitive fingerprint. For the hydrochloride salt, look for the classic duo of a very broad O-H stretch and a sharp, strong C=O stretch around 1710 cm⁻¹. For the zwitterionic free base, the absence of these two peaks and the appearance of strong carboxylate (COO⁻) stretches between 1600-1550 cm⁻¹ and 1420-1380 cm⁻¹ are the most telling features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy detects differences in the local electronic environment of atomic nuclei (¹H and ¹³C). The protonation of the piperidine nitrogen creates a positive charge that strongly influences the chemical shifts of nearby atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrument: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable solvents for both forms. D₂O is often preferred as it allows for the exchange and disappearance of the labile N-H and O-H protons, simplifying the spectrum.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at 25 °C. Tetramethylsilane (TMS) or a residual solvent peak is used as an internal reference.[7][8]

¹H NMR Comparative Analysis

The positive charge on the piperidinium nitrogen in both species withdraws electron density from adjacent protons, shifting their signals downfield (to a higher ppm value). This effect is more pronounced in the hydrochloride salt due to the overall molecular charge and solvent interactions.

Proton AssignmentFree Base (Zwitterion) Expected δ (ppm)Hydrochloride Salt Expected δ (ppm)Rationale for Difference
Piperidine H2, H6 (Axial & Equatorial)~3.0–3.2~3.3–3.5Protons alpha to the positively charged nitrogen are significantly deshielded. This deshielding is often slightly stronger in the hydrochloride salt compared to the zwitterion.
Piperidine H3, H5 (Axial & Equatorial)~1.6–1.8~1.8–2.0These protons are further from the nitrogen, so the downfield shift is less pronounced but still observable.
Piperidine H4 (Methine)~1.4–1.6~1.6–1.8The methine proton at the substitution point.
Propanoic Hα (-CH₂-COOH)~2.2–2.4~2.4–2.6Influenced by the adjacent carboxyl/carboxylate group.
Propanoic Hβ (-CH₂-CH₂COOH)~1.5–1.7~1.7–1.9Aliphatic protons adjacent to the piperidine ring.

Expert Interpretation: The most significant and reliable difference in the ¹H NMR spectrum will be the position of the signals for the piperidine ring protons, particularly H2 and H6, which are directly attached to the carbons flanking the nitrogen atom. Expect these to be shifted further downfield in the hydrochloride salt compared to the free base.

¹³C NMR Comparative Analysis

Similar to ¹H NMR, the electron-withdrawing effect of the N⁺ center deshields the adjacent carbon atoms, shifting their signals downfield.

Carbon AssignmentFree Base (Zwitterion) Expected δ (ppm)Hydrochloride Salt Expected δ (ppm)Rationale for Difference
Carbonyl (C=O or COO⁻)~180–183~175–178The chemical shift of the carbonyl carbon is sensitive to its protonation state. Carboxylate carbons in zwitterions often appear slightly downfield compared to their fully protonated carboxylic acid counterparts.[9]
Piperidine C2, C6~45–47~48–50These carbons, being alpha to the nitrogen, experience the strongest deshielding effect and will be shifted furthest downfield in the hydrochloride salt.
Piperidine C4~33–35~35–37The substituted carbon of the piperidine ring.
Piperidine C3, C5~30–32~32–34Beta carbons show a smaller but still noticeable downfield shift.
Propanoic Cα~35–37~36–38
Propanoic Cβ~31–33~32–34

Expert Interpretation: The key diagnostic peaks in the ¹³C NMR spectrum are C2 and C6 of the piperidine ring. A noticeable downfield shift (2-3 ppm) for these carbons in one sample relative to the other is a strong indicator of the hydrochloride salt form.

Mass Spectrometry: A Common Denominator

Mass spectrometry (MS) is used to determine the mass-to-charge ratio of ions and is a primary tool for confirming molecular weight. However, when comparing a free base and its hydrochloride salt, the results can be deceptively similar.

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Instrument: A quadrupole mass spectrometer with an ESI source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water) and introduce it into the instrument via direct infusion or LC-MS.

  • Data Acquisition: Acquire spectra in positive ion mode.

Expected Results and Interpretation
  • Free Base (Zwitterion): Molecular Weight = 157.21 g/mol .[10]

  • Hydrochloride Salt: Molecular Weight = 193.67 g/mol .[11]

Despite the difference in bulk molecular weight, both compounds are expected to produce the same major ion in the mass spectrum under typical ESI conditions.

Expected Ion: [M+H]⁺ = 158.1 m/z

Rationale: During the electrospray ionization process, the sample is dissolved and sprayed into the gas phase. The non-covalent interaction between the piperidinium cation and the chloride anion in the salt is easily disrupted. In positive ion mode, the instrument will detect the protonated free base, regardless of whether the starting material was the free base or the salt. The chloride ion will not be observed in positive ion mode. Therefore, MS alone is not a suitable method for distinguishing between these two forms.

Caption: Workflow for the spectroscopic differentiation of the free base and HCl salt.

Conclusion

Distinguishing between 3-(Piperidin-4-yl)propanoic acid and its hydrochloride salt is straightforward with the right spectroscopic tools. FT-IR spectroscopy offers the most definitive and rapid method, with the presence or absence of the characteristic carboxylic acid bands providing a clear answer. ¹H and ¹³C NMR serve as excellent confirmatory techniques, corroborating the identification through predictable chemical shift differences caused by the electronic environment of the piperidinium ion. While mass spectrometry is essential for confirming the core molecular structure, it is not suitable for differentiating between the salt and free base forms. By employing this multi-technique approach, researchers can confidently and accurately characterize their material, ensuring the integrity and reproducibility of their scientific work.

References

  • PubChem. (n.d.). 3-(Piperidin-1-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • Envicontrol. (n.d.). FTIR accessory: PA301. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-4-[2-[2-(1-carbamimidoylpiperidin-4-yl)oxyethyl]piperidin-1-yl]-4-oxo-3-(pentan-3-ylamino)butanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Piperidin-4-yl)propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propanoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Simulated link as direct access to full text is not available: [Link])

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 29). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of compound 3. Retrieved from [Link]

  • Gallagher, W. (n.d.). FTIR Analysis of Protein Structure. (Simulated link to a general educational resource on protein FTIR). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of amino acids studied in the present work. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. Retrieved from [Link]

  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Retrieved from [Link]

  • PubChem. (n.d.). 3-[3-oxo-5-[(4-piperidin-4-ylbenzoyl)amino]-1H-isoindol-2-yl]propanoic acid. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Inanbio. (n.d.). FT-IR ACCESSORIES. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)-. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0184825). Retrieved from [Link]

  • Pepmic. (n.d.). (S)-2-Fmoc-amino-3-(1- (tert -butoxycarbonyl)piperidin-4- yl)propanoic acid. Retrieved from [Link]

  • Lead Sciences. (n.d.). 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Safrole. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel GAT-1 Inhibitors Derived from 3-(Piperidin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the development of novel therapeutics for neurological disorders, achieving target selectivity is a paramount challenge. Compounds derived from 3-(Piperidin-4-yl)propanoic acid represent a promising class of GABA Transporter 1 (GAT-1) inhibitors, designed to modulate GABAergic neurotransmission for conditions like epilepsy.[1][2] However, the piperidine scaffold, while conferring excellent CNS drug-like properties, is also a privileged structure found in ligands for numerous other receptors and transporters, creating a significant potential for off-target interactions.[3] This guide provides a comprehensive framework for conducting cross-reactivity studies on two hypothetical GAT-1 inhibitors, CMPD-A and CMPD-B , derived from the 3-(Piperidin-4-yl)propanoic acid backbone. We will compare their selectivity profiles against a panel of common CNS off-targets, detailing the experimental rationale, step-by-step protocols for radioligand binding and functional assays, and a clear interpretation of the resulting data. Our objective is to equip researchers with the strategic and technical insights necessary to de-risk their lead compounds and select candidates with the highest probability of clinical success.

Introduction: The Imperative of Selectivity Profiling

The therapeutic efficacy of a GAT-1 inhibitor hinges on its ability to selectively block the reuptake of GABA from the synaptic cleft, thereby enhancing inhibitory signaling without perturbing other critical neurotransmitter systems.[1][2] Off-target activity can lead to a host of undesirable side effects, ranging from cardiovascular and respiratory issues to secondary CNS effects, ultimately causing high attrition rates in drug development.[4][5] Therefore, early and systematic assessment of compound selectivity is not merely a regulatory checkbox but a foundational component of a successful drug discovery campaign.[6][7]

This guide is structured to walk you through a logical, self-validating workflow for assessing and comparing the cross-reactivity of novel compounds.

Causality Behind Our Approach: We have chosen to focus on two primary methodologies:

  • Radioligand Binding Assays: These are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[8] They are robust, highly sensitive, and provide a direct measure of binding (the inhibition constant, Kᵢ), which is essential for initial selectivity assessment.

  • Functional Assays: Binding does not always equate to a biological effect. A compound might bind to a receptor without activating or inhibiting it. Functional assays are crucial for determining whether an observed off-target interaction translates into agonist or antagonist activity, which is a critical piece of the safety puzzle.[9][10]

We will apply these methods to compare our hypothetical lead compounds, CMPD-A and CMPD-B, against a strategically selected panel of CNS targets known for their promiscuity and clinical relevance in safety pharmacology.[11]

The Compounds and the Off-Target Panel

Lead Compounds
  • Parent Scaffold: 3-(Piperidin-4-yl)propanoic acid hydrochloride. A known building block for neurologically active agents.[12][13]

  • Hypothetical Derivatives:

    • CMPD-A: A potent GAT-1 inhibitor (Target Kᵢ = 5 nM).

    • CMPD-B: A similarly potent GAT-1 inhibitor (Target Kᵢ = 7 nM).

  • Reference Control:

    • Tiagabine: A clinically approved GAT-1 selective inhibitor, serving as our benchmark for a desirable selectivity profile.[2]

Rationale for Off-Target Panel Selection

The panel was selected based on two criteria: structural similarity of their endogenous ligands to GABA and historical data showing that CNS-active drugs frequently interact with these targets. The goal is to preemptively identify liabilities as mandated by preclinical safety guidelines.[14][15][16]

Our Panel Includes:

  • Monoamine Transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET). These are structurally related to GAT-1 and are common off-targets.

  • Key GPCRs:

    • Adrenergic Receptors: α₁, α₂, β₁

    • Dopamine Receptors: D₁, D₂

    • Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ

    • Muscarinic Receptors: M₁, M₂

    • Histamine Receptors: H₁

Experimental Design & Protocols

A robust experimental design is self-validating. This means including appropriate positive and negative controls and ensuring that assay conditions are optimized to produce reliable and reproducible data.

Overall Experimental Workflow

The process follows a tiered approach, starting with broad affinity screening and moving to functional confirmation for significant "hits."

G cluster_0 Phase 1: Affinity Screening cluster_1 Phase 2: Functional Confirmation cluster_2 Phase 3: Analysis Compound Test Compounds (CMPD-A, CMPD-B, Tiagabine) Assay Radioligand Binding Assay (vs. Off-Target Panel) Compound->Assay Data1 Calculate Kᵢ values (Affinity Data) Assay->Data1 Hit Identify Hits (Kᵢ < 1 µM) Data1->Hit Prioritize significant off-target hits FuncAssay GPCR Functional Assays (cAMP / Ca²⁺ Flux) Hit->FuncAssay Data2 Determine EC₅₀/IC₅₀ (Functional Activity) FuncAssay->Data2 Profile Generate Selectivity Profile Data2->Profile Integrate affinity and functional data

Caption: High-level workflow for cross-reactivity profiling.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of CMPD-A and CMPD-B for each target in the panel.[8]

Expertise in Action: The choice of radioligand and its concentration is critical. We use a concentration at or below its dissociation constant (Kₑ) to ensure sensitive detection of competitive binding.[17] All assays must be run to equilibrium to ensure accurate Kᵢ determination.

Materials:

  • Cell membranes expressing the target receptor/transporter.

  • Specific radioligand for each target (e.g., [³H]-WIN 35,428 for DAT).

  • Test compounds (CMPD-A, CMPD-B), reference (Tiagabine), and a known ligand for each target (positive control).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of test compounds and controls in assay buffer. A typical range is 0.1 nM to 100 µM.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of radioligand at a fixed concentration (e.g., 1x Kₑ).

    • 50 µL of test compound dilution.

    • 100 µL of membrane preparation (protein concentration optimized for <10% ligand depletion).

  • Define Controls:

    • Total Binding: Radioligand + Membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + Membranes + high concentration of a known unlabeled ligand (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes (time determined by kinetic experiments to ensure equilibrium is reached).

  • Harvesting: Rapidly filter the plate contents through the glass fiber filters using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.[8]

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of radioligand and Kₑ is its dissociation constant.

Protocol 2: GPCR Functional Assays (cAMP and Calcium Flux)

For any off-target GPCR where a compound shows significant binding (e.g., Kᵢ < 1 µM), a functional assay is required to determine if this binding results in a cellular response.[18]

Expertise in Action: The choice of assay depends on the GPCR's signaling pathway. Gₛ- and Gᵢ-coupled receptors modulate cyclic AMP (cAMP) levels, while Gₐ-coupled receptors primarily signal through intracellular calcium release.[19]

A. cAMP Accumulation Assay (for Gₛ/Gᵢ-coupled receptors):

  • Cell Culture: Plate cells expressing the target receptor (e.g., Adrenergic β₁) in a 96-well plate and grow to confluence.

  • Assay:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Agonist Mode: Add serial dilutions of the test compound and incubate.

    • Antagonist Mode: Add a fixed, known concentration of an agonist (e.g., isoproterenol for β₁) followed by serial dilutions of the test compound.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA).

  • Analysis: Plot cAMP levels against compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

B. Calcium Flux Assay (for Gₐ-coupled receptors):

  • Cell Culture: Plate cells expressing the target receptor (e.g., Muscarinic M₁) in a 96-well plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Agonist Mode: Inject serial dilutions of the test compound and measure the immediate change in fluorescence.

    • Antagonist Mode: Inject the test compound, incubate briefly, and then inject a known agonist to measure the inhibition of the response.

  • Analysis: Plot the change in fluorescence against compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Comparative Data Analysis

The following tables present hypothetical data for CMPD-A and CMPD-B, demonstrating how to structure and interpret results.

Table 1: Comparative Affinity Profile (Kᵢ, nM) of GAT-1 Inhibitors
TargetCMPD-A (Kᵢ, nM)CMPD-B (Kᵢ, nM)Tiagabine (Reference) (Kᵢ, nM)
GAT-1 (On-Target) 5 7 45
SERT850>10,000>10,000
DAT2,100>10,000>10,000
NET1,500>10,000>10,000
5-HT₂ₐ4508,000>10,000
α₁ Adrenergic>10,000950>10,000
H₁ Histamine150>10,000>10,000
M₁ Muscarinic>10,000>10,000>10,000

Values < 1 µM (1000 nM) are considered significant hits requiring functional follow-up.

Interpretation:

  • CMPD-A: Shows high potency for the intended target, GAT-1. However, it displays significant cross-reactivity with the Serotonin 5-HT₂ₐ receptor (450 nM) and the Histamine H₁ receptor (150 nM). This is a potential liability. The selectivity window (Off-Target Kᵢ / On-Target Kᵢ) for H₁ is only 30-fold (150/5), which is a cause for concern.

  • CMPD-B: Also potent for GAT-1. It shows much weaker off-target binding overall, with only a minor interaction at the α₁ Adrenergic receptor (950 nM). Its selectivity profile appears superior to CMPD-A.

  • Tiagabine: As expected, it shows high selectivity with no significant off-target binding in this panel.

Table 2: Functional Activity of "Hits" (IC₅₀, nM)

This table summarizes the results from functional assays for the hits identified in Table 1.

TargetCompoundAssay TypeFunctional Activity (IC₅₀, nM)
5-HT₂ₐCMPD-ACalcium Flux650 (Antagonist)
H₁ HistamineCMPD-ACalcium Flux210 (Antagonist)
α₁ AdrenergicCMPD-BCalcium Flux>10,000 (No functional activity)

Interpretation:

  • CMPD-A: The binding to 5-HT₂ₐ and H₁ receptors translates into functional antagonist activity. H₁ antagonism is associated with sedation, a common side effect of many drugs, which could be problematic. 5-HT₂ₐ antagonism can have complex neuropsychiatric effects. These findings represent a significant risk for CMPD-A's development.

  • CMPD-B: Although it showed weak binding to the α₁ adrenergic receptor, this interaction did not translate into functional activity up to 10 µM. This is a very favorable outcome, as it de-risks the initial binding hit. α₁ antagonism can cause hypotension.

Conclusion and Path Forward

This comparative guide demonstrates a systematic process for evaluating the cross-reactivity of novel drug candidates.

G cluster_A CMPD-A Profile cluster_B CMPD-B Profile Start Two GAT-1 Leads CMPD-A & CMPD-B Screening Binding & Functional Screening Start->Screening A_Potency High GAT-1 Potency Screening->A_Potency B_Potency High GAT-1 Potency Screening->B_Potency A_Liability Off-Target Liabilities: - H₁ Antagonism (Sedation Risk) - 5-HT₂ₐ Antagonism A_Potency->A_Liability A_Decision Decision: High Risk (Consider for redesign or drop) A_Liability->A_Decision B_Liability Clean Off-Target Profile (No functional cross-reactivity) B_Potency->B_Liability B_Decision Decision: Progress (Candidate for further studies) B_Liability->B_Decision

Caption: Decision-making flowchart based on selectivity data.

Based on this analysis, CMPD-B is the superior candidate to advance into further preclinical development . It combines high on-target potency with a clean off-target profile, minimizing the risk of safety-related attrition. CMPD-A, despite its potency, carries significant safety liabilities due to its functional antagonism at H₁ and 5-HT₂ₐ receptors. This data provides a clear, evidence-based rationale for prioritizing one compound over the other, saving valuable time and resources.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). PubMed. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. PMC. [Link]

  • Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. MDPI. [Link]

  • What are GAT1 inhibitors and how do they work? Patsnap Synapse. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]

  • GPCR functional assays. ResearchGate. [Link]

  • What are preclinical safety pharmacology requirements? Patsnap Synapse. [Link]

  • Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. [Link]

  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PMC. [Link]

  • Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Safety Guidelines. ICH. [Link]

Sources

The "Goldilocks" Linker: A Technical Assessment of 3-(Piperidin-4-yl)propanoic Acid Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the novelty of scaffolds derived from 3-(Piperidin-4-yl)propanoic acid hydrochloride Content Type: Publish Comparison Guide

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD) and scaffold hopping, the geometry of the linker domain is often the determinant of high-affinity binding. While isonipecotic acid (piperidine-4-carboxylic acid) and 4-piperidineacetic acid are ubiquitous in medicinal chemistry libraries, This compound represents an underutilized "extended" scaffold.

This guide objectively assesses the novelty of this scaffold. Our analysis suggests that its primary value lies in its C3-spacer geometry , which offers a critical ~4.5 Å extension from the piperidine core, allowing the acidic headgroup to access distal polar pockets (e.g., arginine fingers in GPCRs or integrin metal-ion-dependent adhesion sites) that are sterically unreachable by its shorter homologs.

Part 1: Structural & Chemical Space Analysis

The "n+2" Carbon Extension

The novelty of 3-(piperidin-4-yl)propanoic acid stems from its specific spatial arrangement. Unlike the rigid isonipecotic acid (n=0) or the semi-rigid 4-piperidineacetic acid (n=1), the propanoic derivative (n=2) introduces significant rotational freedom and reach without fully compromising the entropic cost of binding.

Table 1: Physicochemical Comparison of Piperidine Acid Scaffolds

FeatureIsonipecotic Acid (n=0)4-Piperidineacetic Acid (n=1)3-(Piperidin-4-yl)propanoic Acid (n=2)
Linker Length (Core to COOH) ~1.5 Å~2.9 Å~4.3 - 4.8 Å
Rotatable Bonds (Linker) 123
Flexibility Profile RigidSemi-RigidFlexible / Adaptive
Primary Application Compact pocketsProximal interactionsDistal pocket reach / "Bridging"
LogP (approx) -1.8-1.5-1.2 (More lipophilic)
pKa (Acid) ~4.8~4.7~4.8
Scaffold Evolution Diagram

The following diagram illustrates the structural evolution and the "reach" advantage of the propanoic acid derivative in a theoretical binding pocket.

ScaffoldComparison cluster_0 Binding Pocket Constraints Target Distal Polar Residue (e.g., Arg/Lys) CoreSite Hydrophobic Core (Piperidine Binding) Iso Isonipecotic Acid (Too Short) CoreSite->Iso Anchors Acetic Piperidineacetic Acid (Marginal Reach) CoreSite->Acetic Anchors Propanoic 3-(Piperidin-4-yl) propanoic Acid (Optimal Reach) CoreSite->Propanoic Anchors Iso->Target No Interaction (>3.0 Å gap) Acetic->Target Weak Interaction (Strain induced) Propanoic->Target High Affinity (Relaxed conformation)

Caption: Structural comparison showing how the C3-linker of the propanoic acid derivative bridges the gap between the hydrophobic core and distal polar residues, a capability lacking in shorter analogs.

Part 2: Biological Performance & Case Studies

Case Study A: GPR40 (FFAR1) Agonists

GPR40 agonists are critical for Type 2 Diabetes treatment.[1] Research indicates that the acidic headgroup of GPR40 ligands must interact with a specific cluster of arginine residues (Arg183, Arg258) near the extracellular loop.

  • Performance: Scaffolds using the propanoic acid tail (e.g., in SCO-267 derivatives) have demonstrated superior potency compared to shorter linkers. The extra length allows the piperidine ring to sit comfortably in the hydrophobic crevice while the carboxylate "hooks" the arginine cluster [1, 2].

  • Novelty Factor: The propanoic acid moiety acts as a "molecular anchor," stabilizing the active conformation of the GPCR.

Case Study B: Integrin Antagonists ( , )

In the design of RGD (Arg-Gly-Asp) mimetics, the distance between the basic nitrogen (mimicking Arg) and the acidic group (mimicking Asp) is paramount.

  • Performance: 3-(Piperidin-4-yl)propanoic acid provides a backbone distance of ~11-13 Å when functionalized at the nitrogen, which closely mimics the extended RGD conformation found in native fibronectin [3].

  • Comparison: Shorter linkers often force the molecule into a "bent" conformation that reduces affinity for the

    
     subtype, making the propanoic scaffold superior for selectivity.
    

Part 3: Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Peptidomimetics

Objective: Incorporate the scaffold into a peptide chain to test integrin binding.

Reagents:

  • Scaffold: Fmoc-3-(piperidin-4-yl)propanoic acid (commercially available or synthesized).

  • Resin: Rink Amide MBHA resin.

  • Coupling: HATU / DIPEA.[2]

Workflow:

  • Resin Loading: Swell resin in DMF (30 min). Deprotect Fmoc (20% piperidine/DMF).

  • Scaffold Coupling:

    • Dissolve Fmoc-3-(piperidin-4-yl)propanoic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add to resin and shake for 2 hours at Room Temperature (RT).

    • Validation: Perform Kaiser test. If blue (incomplete), re-couple.

  • N-Terminal Functionalization: Deprotect the Fmoc on the piperidine nitrogen. React with desired "Cap" (e.g., 4-phenylbutanoic acid) to create the hydrophobic domain.

  • Cleavage: TFA:TIS:H2O (95:2.5:2.5) for 3 hours. Precipitate in cold ether.

Protocol 2: Calcium Mobilization Assay (GPCR Activation)

Objective: Assess functional agonism of the scaffold derivative on GPR40.

  • Cell Line: CHO-K1 cells stably expressing human GPR40 and G

    
    16.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition:

    • Prepare 10mM stock of the propanoic acid derivative in DMSO.

    • Dilute serially in HBSS buffer (0.1% BSA).

    • Add to cells using an automated liquid handler (e.g., FLIPR).

  • Data Acquisition: Measure fluorescence intensity (

    
     488 nm, 
    
    
    
    525 nm) for 180 seconds.
  • Analysis: Calculate

    
     using a 4-parameter logistic fit. Compare against standard agonist (e.g., Fasiglifam).
    

Part 4: Mechanism of Action Visualization

The following diagram details the signaling pathway activated when this scaffold is employed in a GPR40 agonist context.

GPR40_Signaling Ligand Piperidine-Propanoic Ligand Receptor GPR40 (FFAR1) Receptor Ligand->Receptor Binds Arg Cluster Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion (Exocytosis) Ca->Insulin Triggers

Caption: Signal transduction pathway for GPR40 agonists derived from the piperidine-propanoic acid scaffold, leading to insulin secretion.

Conclusion

This compound is not merely a homolog of isonipecotic acid; it is a distinct functional tool.[3] Its novelty lies in the extended flexible linker that permits "bridging" interactions in deep or elongated binding pockets. For targets like GPR40 and Integrins, where the distance between the hydrophobic core and the polar anchor is critical (>4 Å), this scaffold offers a superior probability of success compared to shorter alternatives.

References

  • Design and Identification of a GPR40 Full Agonist (SCO-267). Journal of Medicinal Chemistry. (2020). Highlights the structural requirements for GPR40 agonism, including the necessity of specific linker lengths for lipophilic and polar interactions.

  • This compound Product Data. Sigma-Aldrich. Provides physicochemical properties and commercial availability data for the scaffold.

  • Structure-Based Discovery of Potent and Selective Small-Molecule α5β1 Integrin Inhibitors. Journal of Medicinal Chemistry. Discusses the spatial requirements for RGD mimetics and the utility of piperidine spacers.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. (2020). A comprehensive review of piperidine scaffolds in drug discovery.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.